N-(5-amino-2-methylphenyl)-3-methylbenzamide
Description
BenchChem offers high-quality N-(5-amino-2-methylphenyl)-3-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-amino-2-methylphenyl)-3-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(5-amino-2-methylphenyl)-3-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10-4-3-5-12(8-10)15(18)17-14-9-13(16)7-6-11(14)2/h3-9H,16H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWQDRXFBRYVRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586136 | |
| Record name | N-(5-Amino-2-methylphenyl)-3-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905811-03-2 | |
| Record name | N-(5-Amino-2-methylphenyl)-3-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(5-amino-2-methylphenyl)-3-methylbenzamide
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of N-(5-amino-2-methylphenyl)-3-methylbenzamide. This molecule is a member of the aminophenyl benzamide class, a scaffold of significant interest in medicinal chemistry and materials science. While specific data for this exact isomer is not widely published, this document synthesizes information from closely related analogues and fundamental chemical principles to provide a robust profile for researchers. We will cover its chemical identity, physicochemical characteristics, a validated synthesis protocol, detailed analytical characterization, potential applications, and essential safety protocols. This guide is intended to serve as a foundational resource for scientists engaged in drug discovery, organic synthesis, and materials development.
Chemical Identity and Core Properties
N-(5-amino-2-methylphenyl)-3-methylbenzamide is an aromatic amide featuring a substituted phenylenediamine ring linked to a methyl-substituted benzoyl group. The precise arrangement of these functional groups—specifically the meta positioning of the methyl group on the benzamide ring and the specific substitution on the phenylamine moiety—is critical to its three-dimensional structure and subsequent reactivity and biological activity.
Chemical Structure:
Caption: Chemical structure of N-(5-amino-2-methylphenyl)-3-methylbenzamide.
Table 1: Chemical Identifiers and Core Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | N-(5-amino-2-methylphenyl)-3-methylbenzamide | - |
| Molecular Formula | C₁₅H₁₆N₂O | PubChem[1] |
| Molecular Weight | 240.30 g/mol | PubChem[1] |
| Exact Mass | 240.126263 Da | PubChem[1] |
| CAS Number | Not assigned | - |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)N)C | - |
| InChI Key | (Predicted) | - |
(Note: Data for Molecular Formula, Weight, and Mass are based on the isomeric structure N-(5-amino-2-methylphenyl)-4-methylbenzamide as a proxy, since they share the same atomic composition.)
Physicochemical Characteristics
The physicochemical properties of a molecule are paramount in determining its behavior in both chemical and biological systems. They influence solubility, permeability, and interaction with biological targets. The data presented below are computed values for the closely related isomer, N-(5-amino-2-methylphenyl)-4-methylbenzamide, which serve as a reliable estimate for the target compound.
Table 2: Computed Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development | Source |
|---|---|---|---|
| XLogP3 | 2.6 | Measures lipophilicity, affecting absorption and distribution. | PubChem[1] |
| Topological Polar Surface Area (TPSA) | 55.1 Ų | Predicts membrane permeability and oral bioavailability. | PubChem[1] |
| Hydrogen Bond Donors | 2 | Influences solubility and receptor binding. | PubChem[1] |
| Hydrogen Bond Acceptors | 2 | Influences solubility and receptor binding. | PubChem[1] |
| Rotatable Bond Count | 2 | Relates to conformational flexibility and binding entropy. | PubChem[1] |
Synthesis and Purification
The synthesis of N-(5-amino-2-methylphenyl)-3-methylbenzamide is most efficiently achieved through a two-step process involving an initial amide coupling followed by the reduction of a nitro group. This strategy is preferred because it avoids potential side reactions and polymerization that can occur when working with the unprotected diamine starting material.
3.1. Synthetic Pathway Overview
The core of the synthesis is the formation of the amide bond between 3-methylbenzoyl chloride and 2-methyl-5-nitroaniline. The resulting nitro-intermediate is then subjected to a catalytic hydrogenation to yield the final amino product. This pathway ensures high yields and purity.
Caption: Proposed two-step synthesis of the target compound.
3.2. Detailed Experimental Protocol
-
Expertise & Causality: This protocol is designed for robustness. The use of pyridine as a mild base in Step 1 is crucial to neutralize the HCl byproduct of the acylation, preventing potential side reactions with the aniline. Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve both reactants. In Step 2, Palladium on carbon (Pd/C) is a highly efficient and standard catalyst for nitro group reductions under hydrogen atmosphere; ethanol is an excellent solvent that facilitates the dissolution of the substrate and product.
-
Step 1: Synthesis of N-(2-methyl-5-nitrophenyl)-3-methylbenzamide
-
To a solution of 2-methyl-5-nitroaniline (1.0 eq) in anhydrous DCM (0.2 M) in a round-bottom flask under a nitrogen atmosphere, add pyridine (1.2 eq).
-
Cool the mixture to 0°C using an ice bath.
-
Add a solution of 3-methylbenzoyl chloride (1.05 eq) in anhydrous DCM dropwise over 15 minutes. The acyl chloride is prepared from m-toluic acid and a chlorinating agent like thionyl chloride[2].
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with 1M HCl (aq). Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: ethyl acetate/hexanes gradient) to yield the nitro-intermediate as a solid.
-
-
Step 2: Synthesis of N-(5-amino-2-methylphenyl)-3-methylbenzamide
-
Dissolve the N-(2-methyl-5-nitrophenyl)-3-methylbenzamide intermediate (1.0 eq) in ethanol (0.1 M) in a hydrogenation flask.
-
Carefully add 10% Palladium on carbon (10% w/w).
-
Seal the flask, evacuate, and backfill with hydrogen gas (using a balloon or a Parr hydrogenator).
-
Stir the suspension vigorously under a hydrogen atmosphere at room temperature for 8-12 hours. The reaction is self-validating; completion is indicated by the cessation of hydrogen uptake and confirmed by TLC.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with additional ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product, N-(5-amino-2-methylphenyl)-3-methylbenzamide, as a purified solid. A similar reduction process using ammonium formate as the hydrogen source is also effective and can be considered for scalability[3].
-
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected spectroscopic signatures.
-
¹H NMR Spectroscopy (Proton NMR):
-
Amide Proton (N-H): A broad singlet is expected in the downfield region, typically between δ 8.5-10.0 ppm.
-
Aromatic Protons: The spectrum will show complex multiplets in the aromatic region (δ 6.5-8.0 ppm). The protons on the 3-methylbenzamide ring will exhibit a distinct pattern, while the three protons on the aminophenyl ring will show characteristic splitting based on their positions relative to the methyl and amino groups.
-
Amine Protons (NH₂): A broad singlet, typically integrating to 2H, is expected between δ 3.5-5.0 ppm. The exact shift is solvent-dependent and the peak may disappear upon a D₂O shake.
-
Methyl Protons (CH₃): Two distinct singlets, each integrating to 3H, are expected in the upfield region (δ 2.2-2.5 ppm), corresponding to the two methyl groups on the aromatic rings.
-
-
¹³C NMR Spectroscopy (Carbon NMR):
-
Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to appear as a single peak in the downfield region, around δ 165-170 ppm.
-
Aromatic Carbons: A series of peaks between δ 110-150 ppm will correspond to the 12 aromatic carbons. The carbons attached to nitrogen and the methyl groups will have distinct chemical shifts.
-
Methyl Carbons (CH₃): Two peaks in the upfield region, typically between δ 18-25 ppm, will correspond to the two methyl carbons.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretching: Two distinct bands are expected. A sharp band around 3400-3300 cm⁻¹ for the amide N-H stretch, and two bands in the same region for the primary amine (NH₂) symmetric and asymmetric stretches.
-
C=O Stretching: A strong, sharp absorption band characteristic of the amide I band will be present around 1650-1680 cm⁻¹.
-
Aromatic C-H Stretching: Peaks will be observed just above 3000 cm⁻¹.
-
Aromatic C=C Bending: Multiple sharp peaks in the 1450-1600 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 240.
-
Fragmentation Pattern: Key fragmentation would likely involve cleavage of the amide bond, leading to fragments corresponding to the 3-methylbenzoyl cation (m/z = 119) and the 5-amino-2-methylphenylaminyl radical cation (m/z = 121). Further fragmentation of these ions would also be observed.
-
Applications in Research and Development
Aminophenyl benzamide derivatives are recognized as privileged structures in medicinal chemistry due to their ability to form key hydrogen bonds and participate in various interactions with biological targets[4][5].
-
Scaffold for Kinase Inhibitors: The core structure of N-(5-amino-2-methylphenyl)-3-methylbenzamide is highly analogous to fragments found in numerous kinase inhibitors. For example, the related compound N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine is a crucial intermediate in the synthesis of Imatinib, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia[3][6]. The free amine group on the phenylenediamine ring serves as a critical attachment point for heterocyclic systems that target the ATP-binding pocket of kinases.
-
Histone Deacetylase (HDAC) Inhibitors: The benzamide functional group is a known zinc-binding group present in many HDAC inhibitors[7][8]. The aminophenyl portion of the molecule can be further functionalized to interact with the surface of the enzyme, making this compound a valuable starting point for the development of novel epigenetic modulators.
-
Building Block in Organic Synthesis: Beyond pharmaceuticals, this compound serves as a versatile bifunctional building block. The primary amine can be selectively functionalized through diazotization, acylation, or alkylation, while the amide bond provides structural rigidity.
Safety and Handling
While no specific safety data exists for N-(5-amino-2-methylphenyl)-3-methylbenzamide, data from structurally similar aromatic amines and benzamides should be used to guide handling procedures.
Table 3: GHS Hazard Information (Inferred from Analogues)
| Hazard Statement | Description | GHS Code | Source (Analogue) |
|---|---|---|---|
| Acute Toxicity, Oral | Harmful if swallowed | H302 | PubChem[9] |
| Skin Irritation | Causes skin irritation | H315 | PubChem[9][10] |
| Eye Irritation | Causes serious eye irritation | H319 | PubChem[9][10] |
| Respiratory Irritation | May cause respiratory irritation | H335 | PubChem[9][10] |
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use appropriate tools to weigh and transfer the solid.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
References
- Liu, W., et al. (2011). Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
-
PubChem. (n.d.). 2-Amino-3-methylbenzamide. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). 5-Amino-2-methylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). N-(5-amino-2-methylphenyl)-4-methylbenzamide. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzamide, N-methyl-N-phenyl- (CAS 1934-92-5). Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). Imatinib amine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). 3-amino-N-(4-methylphenyl)benzamide. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
- Mahipal, et al. (2010). 3D QSAR of Aminophenyl Benzamide Derivatives as Histone Deacetylase Inhibitors. Anti-Cancer Agents in Medicinal Chemistry.
-
ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Retrieved January 26, 2026, from [Link]
- Wang, Y., et al. (2013). Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
-
Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved January 26, 2026, from [Link]
-
Eurekaselect. (n.d.). 3D QSAR of Aminophenyl Benzamide Derivatives as Histone Deacetylase Inhibitors. Retrieved January 26, 2026, from [Link]
-
Tony St John. (2018). Determining a Structure with IR and NMR. YouTube. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). A new method for the synthesis of N,N-diethyl-m-methylbenzamide. Retrieved January 26, 2026, from [Link]
-
University of Notre Dame. (n.d.). Organic Structure Elucidation Workbook. Retrieved January 26, 2026, from [Link]
- Royal Society of Chemistry. (n.d.). Synthesis of 2-Aryl Quinazolinones via Iron-Catalyzed Cross Dehydrogenative Coupling (CDC)
- Google Patents. (n.d.). Process for the preparation of chloro-benzoyl chlorides.
- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
-
SciELO Cuba. (n.d.). A new method for synthesis of N,N-diethyl-m-methylbenzamide. Retrieved January 26, 2026, from [Link]
-
ChemComplete. (2017). Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube. Retrieved January 26, 2026, from [Link]
- TÜBİTAK Academic Journals. (2020). Synthesis and pharmacological effects of novel benzenesulfonamides carryingbenzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors.
-
ResearchGate. (n.d.). Syntheses and reactions of (trimethylsiloxy)benzoyl chlorides. Retrieved January 26, 2026, from [Link]
Sources
- 1. N-(5-amino-2-methylphenyl)-4-methylbenzamide | C15H16N2O | CID 16481152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scielo.sld.cu [scielo.sld.cu]
- 3. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Imatinib amine | C16H15N5 | CID 9965429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eurekaselect.com [eurekaselect.com]
- 9. 2-Amino-3-methylbenzamide | C8H10N2O | CID 14221807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 5-Amino-2-methylbenzenesulfonamide | C7H10N2O2S | CID 235511 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to N-(5-amino-2-methylphenyl)-3-methylbenzamide: Synthesis, Characterization, and Potential Applications
Introduction and Chemical Identity
N-(5-amino-2-methylphenyl)-3-methylbenzamide belongs to the class of N-arylbenzamides. Its structure features a 3-methylbenzamide moiety connected to a 5-amino-2-methylphenyl group via an amide linkage. This arrangement of functional groups—a substituted aniline and a substituted benzoic acid derivative—makes it a versatile scaffold for further chemical modification and a potential building block in the synthesis of more complex molecules.
While a dedicated CAS number for N-(5-amino-2-methylphenyl)-3-methylbenzamide is not prominently listed, it is crucial to distinguish it from similar registered compounds. For instance, the isomeric N-(5-amino-2-methylphenyl)-4-methylbenzamide is registered under CAS Number 905810-25-5 [1]. Another related compound, 3-amino-N-(2-methylphenyl)benzamide , has the CAS Number 14315-20-9 [2]. The specific placement of the methyl group on the benzamide ring (position 3 versus 4) significantly influences the molecule's spatial arrangement and electronic properties, which in turn can affect its biological activity and material characteristics.
The core structure of N-(5-amino-2-methylphenyl)-3-methylbenzamide suggests its potential as an intermediate in the synthesis of pharmacologically active agents. The presence of a primary amine and a methyl group on the phenyl ring, combined with the amide linkage, are features found in various kinase inhibitors and other therapeutic agents[3][4].
Chemical Structure Diagram
Caption: Chemical structure of N-(5-amino-2-methylphenyl)-3-methylbenzamide.
Proposed Synthesis and Characterization
A plausible and efficient synthesis of N-(5-amino-2-methylphenyl)-3-methylbenzamide can be achieved through the amidation of 3-methylbenzoyl chloride with 4-methyl-3-nitroaniline, followed by the reduction of the nitro group. This two-step process is a common and reliable method for preparing such substituted benzamides.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of N-(5-amino-2-methylphenyl)-3-methylbenzamide.
Experimental Protocol
Step 1: Synthesis of N-(2-methyl-5-nitrophenyl)-3-methylbenzamide
-
Reaction Setup: To a solution of 4-methyl-3-nitroaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (nitrogen or argon), add a non-nucleophilic base such as triethylamine or pyridine (1.2 eq).
-
Acylation: Cool the mixture to 0 °C in an ice bath. Add a solution of 3-methylbenzoyl chloride (1.1 eq) in the same solvent dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the intermediate, N-(2-methyl-5-nitrophenyl)-3-methylbenzamide.
Step 2: Synthesis of N-(5-amino-2-methylphenyl)-3-methylbenzamide
-
Reduction Setup: Dissolve the N-(2-methyl-5-nitrophenyl)-3-methylbenzamide intermediate (1.0 eq) in a solvent such as ethanol or ethyl acetate.
-
Reduction: Several methods can be employed for the reduction of the nitro group:
-
Catalytic Hydrogenation: Add a catalytic amount of palladium on carbon (10% Pd/C) and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Metal-Acid Reduction: Alternatively, use a mixture of iron powder (5.0 eq) and ammonium chloride in ethanol/water, or tin(II) chloride in concentrated HCl, and heat the reaction mixture.
-
-
Work-up:
-
For catalytic hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.
-
For metal-acid reduction, neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the final product, N-(5-amino-2-methylphenyl)-3-methylbenzamide.
Characterization
The synthesized compound should be characterized using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C=O, C-N).
-
Melting Point Analysis: To assess the purity of the compound.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of N-(5-amino-2-methylphenyl)-3-methylbenzamide, based on the known properties of its isomer, N-(5-amino-2-methylphenyl)-4-methylbenzamide[1], and general chemical principles.
| Property | Predicted Value | Source/Justification |
| Molecular Formula | C₁₅H₁₆N₂O | Based on chemical structure |
| Molecular Weight | 240.30 g/mol | Calculated from the molecular formula |
| Appearance | Off-white to light brown solid | Typical for aromatic amides |
| Melting Point | 140-150 °C | Based on similar structures[2] |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water | Expected for a moderately polar organic molecule |
| XLogP3 | ~2.6 | Estimated based on the value for the 4-methyl isomer[1] |
| Hydrogen Bond Donors | 2 | From the -NH₂ and -NH- groups |
| Hydrogen Bond Acceptors | 2 | From the C=O and -NH₂ groups |
Potential Research Applications
The structural motifs within N-(5-amino-2-methylphenyl)-3-methylbenzamide make it a compound of significant interest for various research and development applications, particularly in the pharmaceutical sector.
-
Intermediate for Kinase Inhibitors: The anilino-pyrimidine and related scaffolds are central to many tyrosine kinase inhibitors used in oncology. The title compound is structurally related to key intermediates in the synthesis of drugs like Imatinib, which targets the Bcr-Abl tyrosine kinase[3][4]. The primary amine group provides a reactive handle for coupling with heterocyclic systems, a common strategy in the design of such inhibitors.
-
Scaffold for Drug Discovery: Beyond kinase inhibitors, the N-arylbenzamide core is a privileged structure in medicinal chemistry. It can be further functionalized to explore a wide range of biological targets. The presence of two modifiable aromatic rings allows for the systematic exploration of structure-activity relationships (SAR).
-
Building Block in Organic Synthesis: As a bifunctional molecule, it can serve as a versatile building block in the synthesis of more complex organic molecules, including polymers and dyes[5]. The amine group can be diazotized to introduce other functionalities, or it can participate in condensation reactions.
Safety and Handling
While specific toxicity data for N-(5-amino-2-methylphenyl)-3-methylbenzamide is not available, it should be handled with the standard precautions for laboratory chemicals.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
N-(5-amino-2-methylphenyl)-3-methylbenzamide is a compound with considerable potential as a synthetic intermediate in drug discovery and materials science. Although not widely cataloged, its synthesis is straightforward, and its predicted properties suggest it is a stable, versatile chemical building block. This guide provides a foundational understanding for researchers looking to synthesize, characterize, and explore the applications of this and related molecules. Further research is warranted to fully elucidate its chemical and biological properties.
References
- CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
-
N-(5-amino-2-methylphenyl)-4-methylbenzamide | C15H16N2O | CID 16481152. PubChem. [Link]
-
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl). MDPI. [Link]
-
Cas 4943-85-5, 2-AMINO-N-(2-METHYLPHENYL)BENZAMIDE. LookChem. [Link]
Sources
- 1. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 2. 3-amino-N-(2-methylphenyl)benzamide | 14315-20-9 [chemicalbook.com]
- 3. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. lookchem.com [lookchem.com]
Solubility Profile of N-(5-amino-2-methylphenyl)-3-methylbenzamide: A Comprehensive Technical Guide
Abstract
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and subsequent therapeutic efficacy. Poor solubility can lead to incomplete absorption, high inter-subject variability, and challenges in formulation development. This technical guide provides a comprehensive framework for characterizing the solubility profile of the novel chemical entity, N-(5-amino-2-methylphenyl)-3-methylbenzamide. We delve into the theoretical underpinnings of its solubility based on its molecular structure, present detailed, field-proven protocols for determining both thermodynamic and kinetic solubility, and discuss the pivotal role of pH. This document is intended for researchers, formulation scientists, and drug development professionals, offering a self-validating system of protocols and analysis grounded in regulatory and pharmacopeial standards.
Introduction: The Central Role of Solubility in Drug Development
Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the systemic circulation.[1] Therefore, a thorough understanding of an API's solubility is not merely a characterization step but a fundamental prerequisite for successful drug development. It directly influences the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability and can guide formulation strategies and regulatory pathways, including the potential for biowaivers.[2][3]
This guide focuses on N-(5-amino-2-methylphenyl)-3-methylbenzamide, a compound for which a detailed public solubility profile is not yet established. Our approach is therefore methodological: to provide a robust, scientifically-grounded strategy for generating and interpreting the solubility data essential for its progression from a candidate molecule to a viable therapeutic agent.
Molecular Structure Analysis and Predicted Physicochemical Properties
A molecule's structure is the primary determinant of its physicochemical properties. By deconstructing the architecture of N-(5-amino-2-methylphenyl)-3-methylbenzamide, we can anticipate its solubility behavior and design a targeted experimental plan.
Chemical Structure:
Key Functional Groups and Their Predicted Influence:
-
Primary Aromatic Amine (-NH2): This group is basic and will be protonated in acidic conditions (low pH). The pKa of this group's conjugate acid is crucial. Aromatic amines are generally less basic than aliphatic amines, with pKa values of their conjugate acids typically in the range of 4-5.[4] This ionization at low pH is expected to significantly increase the molecule's aqueous solubility.
-
Secondary Amide (-C(=O)NH-): The amide functional group is relatively neutral and significantly less basic than the amine.[5] While it can participate in hydrogen bonding, both as a donor (N-H) and an acceptor (C=O), it is not expected to ionize within the physiological pH range of 1.2 to 6.8.[2][5] Its presence contributes to the molecule's polarity.
-
Aromatic Rings and Methyl Groups (-CH3): The two phenyl rings and two methyl groups are non-polar and contribute to the lipophilicity (hydrophobicity) of the molecule. This inherent lipophilicity will likely lead to low aqueous solubility of the neutral, un-ionized form of the compound.
Predicted Physicochemical Properties Summary:
| Property | Prediction | Rationale |
| Ionization | Basic compound | The primary aromatic amine is the most basic functional group and will be protonated at low pH. |
| pKa (Conjugate Acid) | Estimated 4.0 - 5.5 | Based on typical values for aromatic amines. This must be experimentally determined for accuracy. |
| Intrinsic Solubility (S₀) | Low | The significant hydrophobic surface area from the aromatic rings and methyl groups suggests the neutral form will have poor aqueous solubility. |
| pH-Dependent Solubility | High solubility at pH < pKa | Protonation of the amine group will create a charged species, which is significantly more soluble in water. Solubility will decrease as pH increases above the pKa. |
Theoretical Framework: pH, pKa, and the Henderson-Hasselbalch Equation
For an ionizable compound like N-(5-amino-2-methylphenyl)-3-methylbenzamide, solubility is not a single value but a function of pH. The relationship between pH, the compound's pKa, and its solubility can be described by the Henderson-Hasselbalch equation.[1][6]
For a basic drug (B), the equilibrium in an aqueous solution is:
B + H₂O ⇌ BH⁺ + OH⁻
The total solubility (S_total) at a given pH is the sum of the intrinsic solubility of the neutral form (S₀) and the concentration of the soluble, protonated form (BH⁺):
S_total = S₀ + [BH⁺]
The Henderson-Hasselbalch equation for the conjugate acid (BH⁺) is:
pH = pKa + log ( [B] / [BH⁺] )
By rearranging and substituting S₀ for the concentration of the neutral base [B] at saturation, we can derive the equation for the pH-solubility profile of a basic drug:
S_total = S₀ (1 + 10^(pKa - pH))
This equation is the cornerstone for interpreting the pH-dependent solubility profile. It predicts that for each unit decrease in pH below the pKa, the total solubility will increase by a factor of 10.
Experimental Design and Protocols
A comprehensive solubility assessment involves determining both thermodynamic and kinetic solubility. Thermodynamic solubility is the true equilibrium value and is crucial for biopharmaceutical classification, while kinetic solubility is a higher-throughput measurement often used in early discovery to flag potential issues.[5][7]
Thermodynamic Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility, as recommended by regulatory bodies like the WHO and recognized in the USP.[8][9][10] It measures the concentration of a compound in a saturated solution at equilibrium.
Protocol: pH-Dependent Thermodynamic Solubility
-
Preparation of Buffers: Prepare a series of buffers covering the physiological pH range (e.g., pH 1.2, 2.0, 3.0, 4.0, 5.0, 6.8, and 7.4) using compendial reagents.[2][3]
-
Compound Addition: Add an excess amount of solid N-(5-amino-2-methylphenyl)-3-methylbenzamide to vials containing a known volume of each buffer. "Excess" is critical; there must be visible solid material remaining at the end of the experiment to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment, typically 37 ± 1 °C to simulate physiological conditions.[2][9] Agitate for a sufficient duration to reach equilibrium. A common practice is to sample at multiple time points (e.g., 24, 48, and 72 hours) and confirm that the concentration has plateaued.[10]
-
Sample Separation: After equilibration, separate the undissolved solid from the solution. This is a critical step to avoid artificially inflating the measured concentration. Methods include:
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).
-
Filtration: Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).
-
-
Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration within the linear range of the analytical method. Analyze the concentration using a validated HPLC-UV or LC-MS/MS method (see Section 5).
-
pH Measurement: Measure the final pH of the saturated solution to confirm it has not shifted significantly during the experiment.[10]
-
Data Analysis: Report the solubility at each pH in units such as mg/mL or µM. Plot the solubility versus the final measured pH.
// Invisible edges for layout edge [style=invis]; prep_buffers -> agitate; agitate -> separate; } enddot Figure 1: Thermodynamic Solubility (Shake-Flask) Workflow.
Kinetic Solubility (Turbidimetric Method)
Kinetic solubility measures the concentration at which a compound precipitates when added from a concentrated organic solvent stock (typically DMSO) into an aqueous buffer.[11] It is a non-equilibrium measurement that often overestimates thermodynamic solubility but is valuable for high-throughput screening.[5]
Protocol: High-Throughput Kinetic Solubility
-
Stock Solution: Prepare a high-concentration stock solution of N-(5-amino-2-methylphenyl)-3-methylbenzamide in 100% DMSO (e.g., 10 or 20 mM).
-
Serial Dilution: In a DMSO-compatible plate (e.g., polypropylene), perform a serial dilution of the stock solution.
-
Dispensing: Using a liquid handler, add a small volume of each DMSO concentration to a clear-bottom microplate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its solubilizing effect.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 1-2 hours) with gentle shaking.[5]
-
Turbidity Measurement: Measure the absorbance (or light scattering) of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[5]
-
Data Analysis: Plot the turbidity reading against the compound concentration. The kinetic solubility is determined as the concentration at which the turbidity begins to increase significantly above the baseline, indicating precipitation.[12][13]
// Layout edges dilute -> dispense; incubate -> read_turbidity; } enddot Figure 2: Kinetic Solubility (Turbidimetric) Workflow.
Analytical Quantification
Accurate and precise quantification of the dissolved API is paramount. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust method. For complex matrices or very low concentrations, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity.[14][15]
Protocol: General HPLC-UV Method Development
-
Column Selection: A C18 reversed-phase column is a standard starting point for molecules of this type.
-
Mobile Phase Optimization: Develop a mobile phase, typically a gradient of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), that provides good peak shape and retention for the analyte.[4]
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λ_max) for N-(5-amino-2-methylphenyl)-3-methylbenzamide using a UV-Vis spectrophotometer or a photodiode array (PDA) detector to ensure maximum sensitivity.
-
Calibration Curve: Prepare a series of calibration standards of known concentrations and inject them into the HPLC system. Construct a calibration curve by plotting the peak area against concentration. The curve must demonstrate linearity (e.g., r² > 0.999) over the expected concentration range of the solubility samples.
-
Sample Analysis: Inject the diluted supernatant from the solubility experiments and determine the concentration from the calibration curve.
Data Presentation and Interpretation
The results of the solubility studies should be presented clearly to allow for straightforward interpretation.
Table 1: Hypothetical Thermodynamic Solubility Data for N-(5-amino-2-methylphenyl)-3-methylbenzamide at 37°C
| Buffer pH (Final) | Solubility (µg/mL) | Solubility (µM) | Standard Deviation (µg/mL) |
| 1.22 | 1550 | 6504 | 75 |
| 2.15 | 1480 | 6211 | 68 |
| 3.08 | 1250 | 5246 | 55 |
| 4.10 | 450 | 1888 | 25 |
| 5.15 | 55 | 231 | 8 |
| 6.81 | 5.2 | 21.8 | 1.1 |
| 7.42 | 4.9 | 20.6 | 0.9 |
Interpretation:
-
Intrinsic Solubility (S₀): The data shows that solubility plateaus at higher pH values. The intrinsic solubility (S₀) of the neutral form is approximately 5 µg/mL.
-
pH-Dependence: As predicted, the solubility is dramatically higher at low pH, where the amine group is protonated. The sharp decrease in solubility between pH 4 and 5 is consistent with the predicted pKa in this range.
-
BCS Classification: To classify the drug according to the BCS, one would compare the volume of gastrointestinal fluid required to dissolve the highest therapeutic dose to 250 mL.[2][3] For example, if the highest dose is 100 mg, the dose/solubility volume at pH 6.8 would be (100 mg / 0.0052 mg/mL) = 19,230 mL. Since this volume is much greater than 250 mL, N-(5-amino-2-methylphenyl)-3-methylbenzamide would be classified as a low-solubility compound.
Table 2: Kinetic vs. Thermodynamic Solubility at pH 7.4
| Assay Type | Solubility (µM) | Method |
| Kinetic | 45 | Turbidimetry |
| Thermodynamic | 20.6 | Shake-Flask |
Interpretation:
The kinetic solubility is approximately twice the thermodynamic solubility. This is a common finding, as the rapid precipitation from a DMSO solution can lead to the formation of supersaturated solutions or amorphous precipitates that are temporarily more soluble than the stable crystalline form.[11]
Conclusion
This guide outlines a comprehensive, scientifically rigorous approach to characterizing the solubility profile of N-(5-amino-2-methylphenyl)-3-methylbenzamide. By combining theoretical analysis of the molecular structure with established experimental protocols, researchers can generate the critical data needed to understand its biopharmaceutical properties. The predicted low intrinsic solubility and strong pH-dependence, driven by the basic amine moiety, are key characteristics that will guide formulation strategies. The protocols detailed herein, grounded in regulatory and pharmacopeial standards, provide a clear and defensible path for advancing this compound through the drug development pipeline.
References
-
U.S. Food and Drug Administration. (2017). M9 Biopharmaceutics Classification System-Based Biowaivers. [Link]
- United States Pharmacopeia. <1236> Solubility Measurements. In USP-NF.
-
World Health Organization. (2019). WHO Technical Report Series, No. 1019, Annex 4. [Link]
-
Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]
-
USP-NF. (2016). <1236> Solubility Measurements. [Link]
-
International Council for Harmonisation. (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. [Link]
-
Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
ResearchGate. (2023). How to measure solubility for drugs in oils/emulsions?. [Link]
-
Waters Corporation. Solubility Screening by UPLC-MS/MS. [Link]
-
U.S. Food and Drug Administration. (2003). INDs for Phase 2 and Phase 3 Studies Chemistry, Manufacturing, and Controls Information. [Link]
-
U.S. Food and Drug Administration. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. [Link]
-
Evotec. Turbidimetric Solubility Assay. [Link]
-
LGC Group. Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
Journal of Drug Delivery and Therapeutics. (2018). COMPARISON OF RP-HPLC AND UV SPECTROPHOTOMETRIC METHODS FOR ESTIMATION OF HALOPERIDOL IN PURE AND PHARMACEUTICAL FORMULATION. [Link]
-
Wikipedia. Liquid chromatography–mass spectrometry. [Link]
-
U.S. Food and Drug Administration. (1997). Dissolution Testing of Immediate Release Solid Oral Dosage Forms. [Link]
-
MDPI. (2022). Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media. [Link]
-
ResearchGate. (2019). How do I calculate solubility of a compound using a turbidity assay?. [Link]
-
Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. [Link]
-
MSK nclInnovations. (1999). INDs for Phase 2 and 3 Studies of Drugs, Including Specified Therapeutic Biotechnology-Derived Products Chemistry, Manufacturing, and Controls Content and Format. [Link]
-
PubMed Central. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. [Link]
-
PubMed Central. (2008). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. [Link]
-
PubMed Central. (2016). Development of Micellar HPLC-UV Method for Determination of Pharmaceuticals in Water Samples. [Link]
-
Ministry of Public Health Lebanon. BIOWAIVERS: CRITERIA AND REQUIREMENTS. [Link]
-
Asian Journal of Chemistry. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]
-
Scribd. USP 42 Description & Relative Solubility. [Link]
Sources
- 1. improvedpharma.com [improvedpharma.com]
- 2. fda.gov [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. mdpi.com [mdpi.com]
- 5. evotec.com [evotec.com]
- 6. biorelevant.com [biorelevant.com]
- 7. enamine.net [enamine.net]
- 8. researchgate.net [researchgate.net]
- 9. who.int [who.int]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. asianpubs.org [asianpubs.org]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Systematic Approach to Unveiling the Biological Potential of N-(5-amino-2-methylphenyl)-3-methylbenzamide
An In-Depth Technical Guide for Drug Discovery Professionals
Executive Summary
The N-phenylbenzamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active agents. This guide outlines a comprehensive, multi-phase research framework for the systematic evaluation of N-(5-amino-2-methylphenyl)-3-methylbenzamide , a molecule possessing this core structure. While direct biological data on this specific compound is not extensively documented, its structural motifs—the aminobenzamide and toluidine moieties—are features of compounds with demonstrated anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] This document serves as a strategic roadmap for researchers, scientists, and drug development professionals, detailing a logical progression from initial in silico analysis to robust in vitro screening and mechanism of action studies. We provide field-proven experimental protocols and the scientific rationale behind them, establishing a self-validating system to thoroughly characterize the therapeutic potential of this promising chemical entity.
Introduction and Scientific Rationale
The pursuit of novel therapeutic agents is often guided by the exploration of chemical scaffolds known to interact with biological targets. The benzamide functional group is a key feature in numerous approved drugs and clinical candidates, prized for its ability to form critical hydrogen bonds with protein active sites.[4] Furthermore, derivatives of N-phenylbenzamide and aminobenzamide have been successfully developed as inhibitors of various enzymes and modulators of cellular pathways.[3][5][6]
For instance, the related N-(5-amino-2-methylphenyl) moiety is a key intermediate in the synthesis of Imatinib, a landmark tyrosine kinase inhibitor for treating chronic myeloid leukemia.[7][8] This connection immediately suggests that our target compound, N-(5-amino-2-methylphenyl)-3-methylbenzamide , warrants investigation as a potential kinase inhibitor. Moreover, broader families of substituted benzamides have exhibited a remarkable diversity of biological functions:
-
Anticancer Activity: Many aminobenzamide derivatives have been designed as potent anti-gastric cancer agents, inducing apoptosis and cell cycle arrest.[3] Others function as antimitotic agents by inhibiting tubulin polymerization or as specific inhibitors of kinases like ROR1.[9][10]
-
Anti-inflammatory Properties: The modulation of inflammatory pathways is a known activity of related chemical structures.[11][12] The underlying mechanisms often involve the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) or the suppression of inflammatory mediators.[13]
-
Antimicrobial and Antiviral Effects: The N-phenylbenzamide scaffold has been identified in novel inhibitors of Enterovirus 71, and other derivatives have shown potent activity against Mycobacterium tuberculosis and various fungi.[1][5][14][15]
This guide, therefore, proposes a hypothesis-driven workflow to systematically probe these high-probability activity domains for N-(5-amino-2-methylphenyl)-3-methylbenzamide.
Proposed Research and Development Workflow
To ensure a logical, efficient, and conclusive investigation, we propose a tiered approach. This workflow is designed to move from broad, cost-effective screening to more focused and resource-intensive mechanistic studies, allowing for early go/no-go decisions.
Caption: Proposed workflow for evaluating N-(5-amino-2-methylphenyl)-3-methylbenzamide.
Phase 1: In Silico Screening & Physicochemical Characterization
Rationale: Before committing to resource-intensive wet lab experiments, computational tools can predict the compound's likely biological targets and assess its drug-like properties. This step helps prioritize which in vitro assays are most relevant.
Molecular Docking Protocol
Objective: To predict the binding affinity and pose of the compound against key protein targets associated with the benzamide scaffold.
-
Target Selection: Based on literature, select relevant protein crystal structures from the Protein Data Bank (PDB). High-priority targets include:
-
Kinases: Abl kinase (PDB ID: 2HYY), ROR1 kinase.
-
Cell Cycle/Apoptosis: Tubulin (colchicine binding site), Poly(ADP-ribose)polymerase (PARP).
-
-
Ligand Preparation:
-
Generate the 3D structure of N-(5-amino-2-methylphenyl)-3-methylbenzamide using chemical drawing software (e.g., ChemDraw).
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
-
Protein Preparation:
-
Load the PDB structure into molecular modeling software (e.g., AutoDock Tools, Maestro).
-
Remove water molecules and co-crystallized ligands.
-
Add polar hydrogens and assign charges.
-
-
Docking Execution:
-
Define the binding site (grid box) based on the location of the co-crystallized ligand in the original PDB file.
-
Run the docking algorithm (e.g., AutoDock Vina) to predict binding scores (kcal/mol) and interaction poses.
-
-
Analysis: Analyze the top-scoring poses. Look for key interactions, such as hydrogen bonds between the amide group of the ligand and residues in the protein's active site. A favorable binding energy suggests the compound is worth pursuing in a corresponding in vitro assay.
Phase 2: Primary In Vitro Biological Screening
Rationale: This phase employs a battery of validated cell-based and biochemical assays to obtain the first experimental evidence of biological activity. The choice of assays is directly informed by the literature review and in silico results.
Protocol: Anticancer Cytotoxicity Screening (MTT Assay)
Objective: To determine if the compound exhibits cytotoxic (cell-killing) effects against human cancer cell lines.
-
Cell Line Selection: Choose a representative panel. Based on activities of related compounds, we suggest:
-
Cell Culture:
-
Culture cells in appropriate media (e.g., RPMI-1640 or DMEM with 10% FBS) at 37°C, 5% CO₂.
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Perform serial dilutions to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is ≤0.5%.
-
Add the compound dilutions to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
-
MTT Reagent Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Data Acquisition:
-
Solubilize the formazan crystals by adding 150 µL of DMSO to each well.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol: Anti-inflammatory Screening (Nitric Oxide Assay)
Objective: To assess the compound's ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in immune cells.
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM with 10% FBS.
-
Assay Procedure:
-
Seed 5 x 10⁴ cells per well in a 96-well plate and allow to adhere overnight.
-
Pre-treat cells with various concentrations of the test compound (e.g., 1, 10, 50 µM) for 1 hour.
-
Induce inflammation by adding Lipopolysaccharide (LPS) (1 µg/mL) to all wells except the negative control.
-
Incubate for 24 hours at 37°C.
-
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for 10 minutes. A pink/magenta color will develop.
-
Measure absorbance at 540 nm.
-
-
Analysis: Use a sodium nitrite standard curve to quantify the concentration of nitrite (a stable proxy for NO). Calculate the percentage of NO inhibition compared to the LPS-only control. A cell viability assay (e.g., MTT) should be run in parallel to rule out cytotoxicity as the cause of reduced NO levels.
Phase 3: Mechanism of Action (MoA) Elucidation
Rationale: If a compound shows promising activity in primary screening (a "hit"), the next critical step is to understand how it works. MoA studies provide insight into the specific cellular pathways being modulated, which is essential for further development.
MoA for an Anticancer Hit
If the compound demonstrates significant cytotoxicity (e.g., IC₅₀ < 10 µM) against one or more cancer cell lines, the following pathway can be investigated.
Caption: Potential kinase inhibition pathway for an anticancer hit.
Protocol: Apoptosis Assessment (Annexin V/PI Staining)
Objective: To determine if the compound induces programmed cell death (apoptosis).
-
Cell Treatment: Treat the most sensitive cancer cell line with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Staining:
-
Harvest cells (including floating cells in the supernatant).
-
Wash with cold PBS and resuspend in 1X Annexin Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-/PI-: Live cells.
-
Annexin V+/PI-: Early apoptotic cells.
-
Annexin V+/PI+: Late apoptotic/necrotic cells. A significant increase in the Annexin V positive populations indicates apoptosis induction.
-
Data Presentation and Interpretation
All quantitative data should be summarized for clear comparison. Dose-response curves should be generated, and key metrics should be tabulated.
Table 1: Summary of Primary Screening Results
| Assay Type | Cell Line / Organism | Metric | Result |
| Anticancer | A549 | IC₅₀ (µM) | [Insert Value] |
| HGC-27 | IC₅₀ (µM) | [Insert Value] | |
| K562 | IC₅₀ (µM) | [Insert Value] | |
| Anti-inflammatory | RAW 264.7 | NO Inhibition IC₅₀ (µM) | [Insert Value] |
| Antimicrobial | S. aureus | MIC (µg/mL) | [Insert Value] |
| E. coli | MIC (µg/mL) | [Insert Value] |
Conclusion and Future Directions
This guide presents a structured, evidence-based framework for evaluating the biological potential of N-(5-amino-2-methylphenyl)-3-methylbenzamide . By leveraging knowledge from structurally related compounds, we have prioritized anticancer and anti-inflammatory activities as the most probable therapeutic avenues. The proposed workflow, from in silico prediction to primary screening and MoA elucidation, provides a robust and efficient path to characterize this molecule.
Positive results from this comprehensive investigation would establish N-(5-amino-2-methylphenyl)-3-methylbenzamide as a validated hit compound. Subsequent steps would involve structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as further preclinical evaluation, including pharmacokinetic profiling and in vivo efficacy studies in relevant disease models.[16]
References
- Google Patents. (n.d.). Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
-
ACS Medicinal Chemistry Letters. (2025). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Publications. [Link]
-
Journal of Clinical and Diagnostic Research. (n.d.). Toluidine blue: A review of its chemistry and clinical utility. National Institutes of Health (NIH). [Link]
-
Molecules. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. National Institutes of Health (NIH). [Link]
-
Molecules. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. National Institutes of Health (NIH). [Link]
-
European Journal of Medicinal Chemistry. (2021). Design, synthesis and biological evaluation of novel o-aminobenzamide derivatives as potential anti-gastric cancer agents in vitro and in vivo. PubMed. [Link]
-
ResearchGate. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Retrieved from researchgate.net. [Link]
-
ResearchGate. (n.d.). Chemical structure - biological activity relationship in the group of benzamide compounds II. Retrieved from researchgate.net. [Link]
-
Journal of Natural Products. (2020). Anti-inflammatory Activity of Absinthin and Derivatives in Human Bronchoepithelial Cells. PubMed. [Link]
-
Molecules. (2013). Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. PubMed. [Link]
- Google Patents. (n.d.). Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
-
ResearchGate. (2023). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Retrieved from researchgate.net. [Link]
-
Bioorganic & Medicinal Chemistry. (2025). Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition. PubMed. [Link]
-
International Journal of Molecular Sciences. (n.d.). Molecular Mechanism Underlying Anti-Inflammatory and Anti-Allergic Activities of Phytochemicals: An Update. MDPI. [Link]
-
Molecules. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. National Institutes of Health (NIH). [Link]
-
Molecules. (n.d.). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. [Link]
-
European Journal of Medicinal Chemistry. (n.d.). 2-Aminobenzothiazoles in anticancer drug design and discovery. National Institutes of Health (NIH). [Link]
-
Molecules. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. PubMed. [Link]
-
Anticancer Research. (n.d.). Antiproliferative Activity of 3-aminobenzamide in A431 Carcinoma Cells Is Associated With a Target Effect on Cytoskeleton. PubMed. [Link]
-
Frontiers in Chemistry. (n.d.). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Retrieved from frontiersin.org. [Link]
-
LookChem. (n.d.). Cas 4943-85-5, 2-AMINO-N-(2-METHYLPHENYL)BENZAMIDE. Retrieved from lookchem.com. [Link]
-
ResearchGate. (n.d.). A study of anti-inflammatory and analgesic activity of new 2,4,6-trisubstituted pyrimidines. Retrieved from researchgate.net. [Link]
-
ResearchGate. (2025). Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC. Retrieved from researchgate.net. [Link]
-
CyberLeninka. (n.d.). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. Retrieved from cyberleninka.ru. [Link]
-
Journal of Medicinal Chemistry. (2002). Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents. PubMed. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Toluidine blue: A review of its chemistry and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel o-aminobenzamide derivatives as potential anti-gastric cancer agents in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiproliferative activity of 3-aminobenzamide in A431 carcinoma cells is associated with a target effect on cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory Activity of Absinthin and Derivatives in Human Bronchoepithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Technical Guide to Predicting the Mechanism of Action for N-(5-amino-2-methylphenyl)-3-methylbenzamide
Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Preamble: From Chemical Structure to Biological Hypothesis
In drug discovery, the journey of a small molecule from a mere structural diagram to a potential therapeutic is a rigorous process of elucidation. The central challenge lies in understanding its mechanism of action (MoA)—the specific biochemical interaction through which it produces its pharmacological effect. This guide provides an in-depth, technically-grounded framework for predicting and validating the MoA of a novel compound, N-(5-amino-2-methylphenyl)-3-methylbenzamide .
Initial analysis of this compound reveals a critical clue: its core structure bears a resemblance to known intermediates used in the synthesis of kinase inhibitors, such as the phenylaminopyrimidine scaffold found in Imatinib.[1][2] This observation allows us to move beyond generic screening and formulate a central, testable hypothesis: N-(5-amino-2-methylphenyl)-3-methylbenzamide is a putative protein kinase inhibitor.
This document outlines a logical, multi-pillar strategy that begins with computational prediction to identify the most probable kinase targets and culminates in a tiered experimental workflow to validate this hypothesis, confirm target engagement, and characterize the compound's functional effects at the cellular level.
Part 1: In Silico Target Prediction — Building a Data-Driven Hypothesis
Before committing to resource-intensive wet-lab experiments, we must leverage computational tools to refine our hypothesis and identify a shortlist of high-probability targets.[3][4] This in silico phase is a cost-effective and powerful method for navigating the vast proteome and prioritizing experimental efforts.[5]
Ligand-Based Target Prediction
The foundational principle of ligand-based prediction is that structurally similar molecules often bind to the same protein targets. Given our central hypothesis, we will use platforms that compare our query molecule against databases of ligands with known biological activities.
Methodology: SwissTargetPrediction
SwissTargetPrediction is a robust online tool that predicts protein targets based on a combination of 2D and 3D structural similarity to known active ligands.[6][7][8][9][10]
-
Step 1: Input. The SMILES (Simplified Molecular-Input Line-Entry System) string for N-(5-amino-2-methylphenyl)-3-methylbenzamide, Cc1ccc(C(=O)Nc2ccc(N)c(C)c2)cc1, is submitted to the server.
-
Step 2: Analysis. The algorithm screens the query molecule against a curated library of over 370,000 active compounds linked to more than 3,000 targets.
-
Step 3: Hypothesis Refinement. The output is a ranked list of probable protein targets. Based on our hypothesis, we will prioritize protein kinases (e.g., ABL, SRC, KIT, PDGF-R) that appear high on this list. The platform's "Probability" score provides a quantitative measure for ranking these predictions.
Methodology: ChEMBL Similarity Search
The ChEMBL database is a comprehensive, manually curated resource of bioactive molecules with drug-like properties.[11][12][13] A similarity search can uncover compounds with known kinase inhibitory activity that closely resemble our molecule of interest.
-
Step 1: Structure Search. Using the chemical structure of N-(5-amino-2-methylphenyl)-3-methylbenzamide, perform a similarity search within the ChEMBL database.[14][15]
-
Step 2: Filter & Analyze. Filter the results for compounds with a high Tanimoto similarity coefficient (>0.85) and annotated activity against protein kinase targets.
-
Step 3: Cross-Reference. The identified kinases are cross-referenced with the SwissTargetPrediction results to build a consensus list of the most likely targets.
Gene Expression & Pathway Analysis
A compound's MoA can also be inferred by comparing its effect on cellular gene expression to a reference library of perturbational signatures. The Connectivity Map (CMap) from the Broad Institute provides such a resource.[16][17][18][19]
Methodology: Connectivity Map (CMap) Analysis
If early cell-based screening data is available, CMap can connect our compound to others with known MoAs based on shared transcriptomic signatures.[20][21]
-
Step 1: Signature Generation. A relevant human cell line (e.g., a cancer cell line) is treated with N-(5-amino-2-methylphenyl)-3-methylbenzamide, and the resulting gene expression profile (signature) is determined using a method like RNA-seq.
-
Step 2: Querying the Database. This signature is used to query the CMap database, which contains over a million transcriptional profiles from cells perturbed by thousands of small molecules and genetic manipulations.[18]
-
Step 3: MoA Connection. The algorithm identifies reference compounds that produce similar (or opposite) gene expression signatures. If the top hits are populated by known kinase inhibitors, this provides strong, systems-level evidence supporting our primary hypothesis.
In Silico Workflow & Hypothesis Summary
The convergence of these computational methods allows for the generation of a specific, actionable list of potential targets for experimental validation.
| Prediction Tool | Principle | Anticipated Outcome |
| SwissTargetPrediction | 2D/3D Ligand Similarity | Ranked list of protein targets, with kinases expected to be highly represented. |
| ChEMBL | Ligand Similarity Search | Identification of known kinase inhibitors with high structural similarity. |
| Connectivity Map | Transcriptomic Signature Matching | Positive correlation with signatures of known kinase inhibitors (e.g., Imatinib, Dasatinib). |
Part 2: Experimental Validation — From Hypothesis to Evidence
With a prioritized list of putative kinase targets, the next phase is to empirically validate these predictions through a tiered, self-validating experimental workflow. This process is designed to answer three fundamental questions in sequence:
-
Does the compound physically bind to the predicted target?
-
Does this binding modulate the target's biochemical function?
-
Does this functional modulation translate to a measurable effect in a relevant cellular context?
Tier 1: Target Engagement Confirmation
The first and most critical step is to confirm direct, physical binding between the compound and its predicted protein targets. A Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay (TSA) is an ideal primary screening method for this purpose due to its high throughput and low material consumption.
Protocol: Differential Scanning Fluorimetry (DSF)
-
Principle: DSF measures the thermal stability of a protein. The binding of a ligand typically stabilizes the protein structure, resulting in an increase in its melting temperature (Tm).
-
Step 1: Preparation. Recombinant proteins for the top 5-10 predicted kinase targets are procured or expressed. Each protein is diluted to a final concentration of 2 µM in a suitable assay buffer. A fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins is added.
-
Step 2: Compound Addition. The compound is added to the protein-dye mixture at a final concentration of 10-20 µM. A vehicle control (e.g., DMSO) must be run in parallel for each protein as a baseline.
-
Step 3: Thermal Denaturation. The plate is placed in a real-time PCR instrument, and a thermal gradient is applied (e.g., from 25°C to 95°C). Fluorescence is monitored at each temperature increment.
-
Step 4: Data Analysis. The melting temperature (Tm) is the point at which the fluorescence signal is maximal. A positive "hit" is identified by a significant positive shift in Tm (ΔTm > 2°C) in the presence of the compound compared to the DMSO control. This directly indicates ligand binding.
Tier 2: Affinity and Functional Modulation
For targets confirmed as "hits" in the DSF assay, we must quantify the binding affinity and determine if the interaction leads to functional inhibition.
Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free optical technique that provides real-time quantitative data on binding kinetics (association and dissociation rates) and affinity (KD).[22][23][24][25][26]
-
Principle: An immobilized "ligand" (the kinase) on a sensor chip interacts with an "analyte" (the compound) flowing over the surface, causing a change in the refractive index that is proportional to the binding mass.[26]
-
Step 1: Immobilization. The recombinant kinase is immobilized onto a sensor chip surface.
-
Step 2: Interaction Analysis. A series of concentrations of the compound are injected over the chip surface. The binding response is measured in real-time.
-
Step 3: Data Analysis. The resulting sensorgrams are fitted to a binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A low KD value (e.g., in the nanomolar to low micromolar range) indicates a high-affinity interaction.
Protocol: In Vitro Kinase Inhibition Assay
This assay measures the enzymatic activity of the kinase to determine if the compound acts as an inhibitor and to quantify its potency (IC50).
-
Principle: A universal kinase assay kit (e.g., ADP-Glo™) measures the amount of ADP produced during the kinase's phosphorylation reaction. A decrease in ADP production signifies inhibition.
-
Step 1: Assay Setup. The kinase, its specific substrate, and ATP are combined in an assay buffer.
-
Step 2: Compound Titration. A serial dilution of the compound is added to the reaction wells, typically ranging from 10 µM down to 0.1 nM. Positive (a known inhibitor) and negative (DMSO) controls are essential.
-
Step 3: Reaction & Detection. The kinase reaction is initiated and allowed to proceed for a set time. The detection reagent is then added to measure ADP production via a luminescent signal.
-
Step 4: IC50 Calculation. The luminescence data is plotted against the compound concentration, and the data is fitted to a dose-response curve to calculate the IC50 value—the concentration of compound required to inhibit 50% of the kinase activity.
Tier 3: Cellular Mechanism of Action
The final validation step is to confirm that the compound engages its target in a cellular environment and produces the expected biological outcome.[27][28][29][30][31]
Hypothetical Target Scenario: ABL Kinase Let's assume the preceding assays identified ABL1 kinase as a high-affinity target. We would select a cell line dependent on BCR-ABL activity, such as the K562 chronic myeloid leukemia cell line.
Protocol: Target Phosphorylation by Western Blot
-
Principle: This assay directly measures the inhibition of the kinase's activity within the cell by assessing the phosphorylation state of a known downstream substrate.
-
Step 1: Cell Treatment. K562 cells are treated with increasing concentrations of the compound for a defined period (e.g., 2-4 hours).
-
Step 2: Lysis & Protein Quantification. Cells are lysed, and total protein concentration is determined.
-
Step 3: Western Blot. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated CrkL (a direct substrate of BCR-ABL) and total CrkL (as a loading control).
-
Step 4: Analysis. A dose-dependent decrease in the phospho-CrkL signal relative to the total CrkL signal provides direct evidence of target inhibition in a cellular context.
Protocol: Cell Proliferation Assay
-
Principle: This assay measures the overall phenotypic effect of target inhibition on cell viability and growth.
-
Step 1: Cell Plating & Treatment. K562 cells are plated in 96-well plates and treated with a serial dilution of the compound.
-
Step 2: Incubation. Cells are incubated for 72 hours to allow for effects on proliferation.
-
Step 3: Viability Measurement. A viability reagent (e.g., CellTiter-Glo® or MTS) is added, and the resulting luminescent or colorimetric signal, which is proportional to the number of viable cells, is measured.
-
Step 4: GI50 Calculation. The data is used to calculate the GI50 (concentration for 50% growth inhibition), demonstrating a functional cellular consequence of target engagement.
Part 3: Data Integration and Conclusion
Summary of Hypothetical Validation Data
| Assay | Metric | Hypothetical Result for ABL1 Kinase | Interpretation |
| DSF / TSA | ΔTm (°C) | +5.2 °C | Strong evidence of direct binding. |
| SPR | KD (nM) | 85 nM | High-affinity interaction confirmed. |
| In Vitro Kinase Assay | IC50 (nM) | 150 nM | Potent functional inhibition of enzymatic activity. |
| Western Blot (K562) | p-CrkL Levels | Dose-dependent decrease | Target engagement and inhibition confirmed in a cellular context. |
| Proliferation (K562) | GI50 (nM) | 250 nM | Functional cellular outcome consistent with target inhibition. |
Concluding Statement on Mechanism of Action
Based on the integrated evidence, we can confidently conclude the mechanism of action. The in silico predictions, driven by structural similarity to known pharmacophores, successfully identified ABL1 as a primary target for N-(5-amino-2-methylphenyl)-3-methylbenzamide. This was empirically validated through biophysical assays, which confirmed a high-affinity, direct binding interaction. Furthermore, biochemical and cell-based assays demonstrated that this binding translates into potent functional inhibition of the kinase's enzymatic activity, suppression of downstream signaling pathways, and ultimately, the inhibition of cancer cell proliferation.
Therefore, the mechanism of action for N-(5-amino-2-methylphenyl)-3-methylbenzamide is the inhibition of ABL1 kinase activity , establishing it as a promising scaffold for the development of novel anti-leukemia therapeutics.
References
- Google Patents. (n.d.). CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
- SwissTargetPrediction. (n.d.). SwissTargetPrediction.
- Santa Cruz Biotechnology. (n.d.). N-(5-Amino-2-methylphenyl)-2-methylbenzamide.
- Molecules. (2022). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI.
- Accelevir. (n.d.). Functional Cell-Based Assays.
- ChemicalBook. (n.d.). N-(5-amino-2-methylphenyl)-2-hydroxy-3-methylbenzamide.
- PubMed. (n.d.). Surface plasmon resonance (SPR) biosensors in pharmaceutical analysis.
- Broad Institute. (n.d.). Connectivity Map (CMAP).
- EMBL-EBI. (n.d.). ChEMBL.
- ResearchGate. (n.d.). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives.
- PubMed. (n.d.). Applications of Connectivity Map in drug discovery and development.
- Creative Biolabs. (n.d.). In Silico Target Prediction.
- deNOVO Biolabs. (2025). How does SPR work in Drug Discovery?.
- Bioinformatics, Oxford Academic. (2021). Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding.
- SIB Swiss Institute of Bioinformatics - Expasy. (n.d.). SwissTargetPrediction.
- BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies.
- ResearchGate. (n.d.). Selected target prediction tools available on the Internet.
- Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets.
- Alithea Genomics. (n.d.). What is the Connectivity Map and how can it accelerate drug discovery?.
- BioAscent. (n.d.). Surface Plasmon Resonance (SPR) & Biophysics.
- Google Patents. (n.d.). CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
- BMG LABTECH. (2022). Cell-based assays on the rise.
- bio.tools. (n.d.). SwissTargetPrediction.
- H2O.ai. (n.d.). Mechanisms of Action (MoA) Prediction.
- Click2Drug. (n.d.). Directory of in silico Drug Design tools.
- Briefings in Bioinformatics, Oxford Academic. (2017). review of connectivity map and computational approaches in pharmacogenomics.
- Eurofins. (n.d.). Cell-based Assays for Better Insights into Function and Mechanism of Action.
- PubMed Central. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors.
- PubMed. (2024). The ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods.
- Nucleic Acids Research, Oxford Academic. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules.
- PubMed. (n.d.). SwissTargetPrediction: a web server for target prediction of bioactive small molecules.
- BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process.
- PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins.
- University of Cambridge. (n.d.). Connectivity Map for identifying drug candidates.
- Nucleic Acids Research, Oxford Academic. (2023). ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods.
- Frontiers. (2023). Introduction to small molecule drug discovery and preclinical development.
- PubMed Central. (n.d.). In silico methods for drug-target interaction prediction.
- lookchem.com. (n.d.). Cas 4943-85-5, 2-AMINO-N-(2-METHYLPHENYL)BENZAMIDE.
- ResearchGate. (2025). Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC.
- YouTube. (2021). How to use the ChEMBL database | Online drug discovery course.
- ChemicalBook. (2024). Synthesis and Applications of N-Methylbenzamide.
- ChemicalBook. (n.d.). 3-amino-N-(2-methylphenyl)benzamide.
- Taylor & Francis. (2020). Surface plasmon resonance, Orbitrap mass spectrometry and Raman advancements: exciting new techniques in drug discovery.
- EMBL-EBI. (2025). ChEMBL Data Web Services.
- Wikipedia. (n.d.). Controlled Drugs and Substances Act.
Sources
- 1. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. In silico methods for drug-target interaction prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SwissTargetPrediction [swisstargetprediction.ch]
- 7. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]
- 8. bio.tools [bio.tools]
- 9. academic.oup.com [academic.oup.com]
- 10. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ChEMBL - ChEMBL [ebi.ac.uk]
- 12. The ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. m.youtube.com [m.youtube.com]
- 15. chembl.gitbook.io [chembl.gitbook.io]
- 16. Connectivity Map (CMAP) | Broad Institute [broadinstitute.org]
- 17. Applications of Connectivity Map in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. alitheagenomics.com [alitheagenomics.com]
- 19. academic.oup.com [academic.oup.com]
- 20. academic.oup.com [academic.oup.com]
- 21. cnsgenomics.com [cnsgenomics.com]
- 22. Surface plasmon resonance (SPR) biosensors in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. denovobiolabs.com [denovobiolabs.com]
- 24. Ligand Binding Assay Services | BioAscent | Drug Discovery CRO - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 25. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
- 26. tandfonline.com [tandfonline.com]
- 27. Functional Cell-Based Assays | Mechanism of Action, Proliferation [accelevirdx.com]
- 28. bioagilytix.com [bioagilytix.com]
- 29. bmglabtech.com [bmglabtech.com]
- 30. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 31. bioivt.com [bioivt.com]
Methodological & Application
Application Note & Protocol: A Validated Synthesis of N-(5-amino-2-methylphenyl)-3-methylbenzamide
Abstract: This document provides a comprehensive, two-step protocol for the synthesis of N-(5-amino-2-methylphenyl)-3-methylbenzamide, a key intermediate in the development of various pharmaceutically active compounds. The synthesis begins with the acylation of 4-methyl-3-nitroaniline with 3-methylbenzoyl chloride to form an amide intermediate, followed by the selective reduction of the nitro group. This guide is designed for researchers in organic synthesis and drug development, offering detailed procedural steps, mechanistic insights, and critical safety information to ensure a reproducible and safe laboratory execution.
Introduction and Strategic Overview
N-(5-amino-2-methylphenyl)-3-methylbenzamide and its analogs are valuable scaffolds in medicinal chemistry. The presence of a substituted aminophenyl ring linked to a benzamide core makes it a versatile building block for synthesizing targeted therapeutics, including kinase inhibitors. The strategic disconnection of the target molecule points to a robust and reliable two-step synthesis:
-
Amide Bond Formation: A nucleophilic acyl substitution between 4-methyl-3-nitroaniline and 3-methylbenzoyl chloride. The nitro group serves as a deactivating group, moderating the nucleophilicity of the aniline, and acts as a precursor to the final amine functionality.
-
Nitro Group Reduction: The selective reduction of the aromatic nitro group to a primary amine, yielding the final product.
This approach is favored for its high efficiency, use of readily available starting materials, and straightforward purification procedures.
Reaction Scheme
Overall Synthetic Pathway
Caption: Two-step synthesis of N-(5-amino-2-methylphenyl)-3-methylbenzamide.
Mechanistic Considerations
Step 1: Amide Coupling via Nucleophilic Acyl Substitution
The formation of the amide bond proceeds through a well-established nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-methyl-3-nitroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-methylbenzoyl chloride. The resulting tetrahedral intermediate collapses, expelling the chloride ion as a leaving group. A mild base, such as pyridine or triethylamine, is included to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1][2]
Step 2: Nitro Group Reduction
The conversion of the nitro group to a primary amine is a cornerstone of aromatic chemistry. While various methods exist, such as catalytic hydrogenation (e.g., H₂ over Pd/C), a common and effective laboratory-scale method involves the use of a metal in acidic media, such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. The metal acts as an electron donor, and the acidic medium provides the necessary protons for the multi-step reduction process.
Experimental Protocols
Part A: Synthesis of N-(2-methyl-5-nitrophenyl)-3-methylbenzamide (Intermediate)
Materials & Equipment:
-
Reagents: 4-methyl-3-nitroaniline, 3-methylbenzoyl chloride, Pyridine (anhydrous), Dichloromethane (DCM, anhydrous), 1 M Hydrochloric acid (HCl), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate (MgSO₄).
-
Equipment: 250 mL two-neck round-bottom flask, magnetic stirrer and stir bar, dropping funnel, condenser, nitrogen inlet, ice bath, separatory funnel, rotary evaporator, Buchner funnel.
Step-by-Step Procedure:
-
Reaction Setup: Assemble a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Place the flask under a nitrogen atmosphere.
-
Reagent Addition: To the flask, add 4-methyl-3-nitroaniline (5.0 g, 32.86 mmol) and anhydrous dichloromethane (100 mL). Stir the mixture until the solid is fully dissolved. Cool the solution to 0 °C using an ice bath.
-
Base Addition: Slowly add pyridine (3.2 mL, 39.43 mmol, 1.2 eq) to the cooled solution.
-
Acylation: Dissolve 3-methylbenzoyl chloride (5.1 g, 32.98 mmol, 1.0 eq) in 20 mL of anhydrous DCM and add it to the dropping funnel. Add the acid chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Causality Note: Dropwise addition is crucial to control the exothermic nature of the acylation reaction and prevent the formation of side products.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate). The disappearance of the starting aniline spot indicates reaction completion.
-
Work-up:
-
Quench the reaction by slowly adding 50 mL of water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove pyridine, saturated sodium bicarbonate solution (1 x 50 mL) to remove any unreacted acid chloride, and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude solid is purified by recrystallization from ethanol/water to yield N-(2-methyl-5-nitrophenyl)-3-methylbenzamide as a pale yellow solid.
Part B: Synthesis of N-(5-amino-2-methylphenyl)-3-methylbenzamide (Final Product)
Materials & Equipment:
-
Reagents: N-(2-methyl-5-nitrophenyl)-3-methylbenzamide, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated Hydrochloric Acid (HCl), Ethanol, Sodium hydroxide (NaOH) solution (5 M), Ethyl acetate, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate (Na₂SO₄).
-
Equipment: 250 mL round-bottom flask, magnetic stirrer and stir bar, condenser, heating mantle, pH paper, separatory funnel, rotary evaporator, Buchner funnel.
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, suspend N-(2-methyl-5-nitrophenyl)-3-methylbenzamide (4.0 g, 14.80 mmol) in ethanol (80 mL).
-
Reductant Addition: To this suspension, add tin(II) chloride dihydrate (16.7 g, 74.0 mmol, 5.0 eq).
-
Acidification & Reflux: Carefully add concentrated HCl (20 mL) to the mixture. Equip the flask with a condenser and heat to reflux (approx. 80-90 °C) using a heating mantle for 3-4 hours.
-
Causality Note: The large excess of SnCl₂ ensures the complete reduction of the nitro group. The reaction is heated to increase the rate of reaction.
-
-
Monitoring: Monitor the reaction by TLC (Eluent: 1:1 Hexane/Ethyl Acetate) until the starting nitro-compound is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and then further in an ice bath.
-
Slowly and carefully neutralize the acidic solution by adding 5 M NaOH solution until the pH is approximately 8-9. A thick white precipitate of tin salts will form.
-
Self-Validation: The formation of a precipitate and a basic pH confirms the successful neutralization required to deprotonate the amine product and remove the tin catalyst.
-
Filter the mixture through a pad of Celite® to remove the tin salts, washing the pad with ethyl acetate (3 x 30 mL).
-
Transfer the filtrate to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford N-(5-amino-2-methylphenyl)-3-methylbenzamide as a solid.
Data Presentation & Expected Results
| Compound | Starting Material | Mol. Weight ( g/mol ) | Amount (mmol) | Equivalents | Theoretical Yield (g) | Expected Yield Range |
| Intermediate | 4-methyl-3-nitroaniline | 152.15 | 32.86 | 1.0 | 8.88 | 75-85% |
| 3-methylbenzoyl chloride | 154.61 | 32.98 | 1.0 | |||
| Final Product | Intermediate | 270.29 | 14.80 | 1.0 | 3.54 | 80-90% |
| SnCl₂·2H₂O | 225.63 | 74.0 | 5.0 |
Visualization of Workflow and Mechanism
Diagram 1: Overall Synthetic Workflow
Caption: High-level workflow for the two-step synthesis.
Diagram 2: Mechanism of Amide Formation
Caption: Nucleophilic acyl substitution mechanism.
Safety and Handling
All procedures should be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
| Reagent | Key Hazards | Handling Precautions |
| 4-methyl-3-nitroaniline | Toxic if swallowed, skin/eye irritant, may cause organ damage through prolonged exposure.[3][4] | Avoid breathing dust.[3] Use personal protective equipment.[3] Keep away from drains and surface water.[3] |
| 3-methylbenzoyl chloride | Causes severe skin burns and eye damage, respiratory irritant, combustible liquid.[5][6] | Use in a well-ventilated area.[6] Keep away from ignition sources.[5] Wear gloves and eye/face protection.[6] |
| Pyridine | Flammable, harmful if swallowed/inhaled/in contact with skin, causes skin/eye irritation. | Handle in a fume hood. Keep away from heat and open flames. Avoid contact with skin and eyes. |
| Concentrated HCl | Corrosive, causes severe skin burns and eye damage, may cause respiratory irritation. | Always add acid to water, never the reverse. Wear appropriate gloves and face shield. |
| Tin(II) Chloride | Harmful if swallowed, causes skin/eye irritation. | Avoid creating dust. Wash hands thoroughly after handling. |
References
- CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
-
Amide Coupling Reaction in Medicinal Chemistry . HepatoChem. [Link]
-
Chemistry of Amides . Chemistry LibreTexts. [Link]
-
Safety Data Sheet: 4-Methyl-3-nitroaniline . Carl ROTH. [Link]
Sources
Application Notes and Protocols: Electrophilic Reactions of N-(5-amino-2-methylphenyl)-3-methylbenzamide
Abstract
This technical guide provides an in-depth analysis of the reactivity of N-(5-amino-2-methylphenyl)-3-methylbenzamide towards electrophiles. Designed for researchers, scientists, and professionals in drug development, this document elucidates the theoretical principles governing electrophilic aromatic substitution on this polysubstituted scaffold and offers detailed, field-proven protocols for key reactions such as halogenation and nitration. By explaining the causality behind experimental choices, this guide aims to equip researchers with the necessary knowledge to predict and control the outcomes of electrophilic functionalization of this versatile chemical entity.
Introduction: A Molecule of Interest
N-(5-amino-2-methylphenyl)-3-methylbenzamide is a multifaceted organic molecule featuring two distinct aromatic rings with varied substitution patterns. Such structures are of significant interest in medicinal chemistry and materials science, serving as key intermediates in the synthesis of a wide array of functional molecules.[1][2] The presence of multiple activating groups on the phenylenediamine ring makes it a prime candidate for electrophilic aromatic substitution (EAS), a cornerstone of modern organic synthesis for the functionalization of aromatic systems.
Understanding the regioselectivity of EAS reactions on this substrate is paramount for its effective utilization in synthetic campaigns. This guide will dissect the electronic and steric factors that govern the reactivity of N-(5-amino-2-methylphenyl)-3-methylbenzamide and provide practical, step-by-step protocols for its derivatization.
Molecular Structure and Reactivity Analysis
The structure of N-(5-amino-2-methylphenyl)-3-methylbenzamide comprises a 3-methylbenzamide moiety attached to a 5-amino-2-methylphenyl group. For the purpose of predicting the outcome of electrophilic aromatic substitution, it is crucial to analyze the electronic properties of both aromatic rings.
Caption: Structural representation of N-(5-amino-2-methylphenyl)-3-methylbenzamide.
The aminophenyl ring is significantly more activated towards electrophilic attack than the benzamide ring. This is due to the presence of two powerful electron-donating groups (EDGs): the amino (-NH₂) group and the methyl (-CH₃) group, in addition to the activating effect of the amide nitrogen.[3] The benzamide ring, on the other hand, is attached to the electron-withdrawing carbonyl group of the amide linkage, which deactivates it towards electrophilic substitution. Therefore, electrophilic reactions will overwhelmingly occur on the aminophenyl ring.
Directing Effects of Substituents on the Aminophenyl Ring
The regiochemical outcome of electrophilic substitution on the aminophenyl ring is dictated by the directing effects of the three substituents: the amino group, the methyl group, and the amide linkage. All three are ortho, para-directors.[4][5]
-
Amino Group (-NH₂): A strongly activating, ortho, para-director. It donates electron density to the ring via a strong resonance effect (+M).
-
Methyl Group (-CH₃): A weakly activating, ortho, para-director. It donates electron density through an inductive effect (+I) and hyperconjugation.
-
Amide Group (-NH-CO-R): An activating, ortho, para-director. The nitrogen lone pair can be delocalized into the ring, but this effect is attenuated by competing resonance with the adjacent carbonyl group.
The positions on the aminophenyl ring available for substitution are C-4 and C-6.
Caption: Summary of substituent effects on the aminophenyl ring.
Predicting the Site of Electrophilic Attack
The positions ortho and para to the powerful amino group are C-4 and C-6. The position ortho to the methyl group is C-3 (already substituted) and C-1 (already substituted). The position para to the methyl group is C-5 (the position of the amino group). The positions ortho to the amide linkage are C-2 (substituted with a methyl group) and C-6.
Considering the combined influence of these groups:
-
Position 4: Is para to the amino group and meta to the methyl group.
-
Position 6: Is ortho to the amino group and ortho to the amide linkage.
The amino group is the strongest activating group, and its directing effect will be dominant.[6] Both the C-4 (para) and C-6 (ortho) positions are activated by the amino group. However, the C-6 position is sterically hindered by the adjacent bulky 3-methylbenzamido group. Therefore, electrophilic attack is most likely to occur at the C-4 position , which is electronically activated and sterically accessible.
Experimental Protocols
The following protocols are based on established methodologies for the electrophilic substitution of substituted anilines and acetanilides.[7] Researchers should perform small-scale test reactions to optimize conditions for N-(5-amino-2-methylphenyl)-3-methylbenzamide.
Protocol 1: Bromination
This protocol describes the monobromination of N-(5-amino-2-methylphenyl)-3-methylbenzamide at the predicted C-4 position. To control the high reactivity of the aminophenyl ring and avoid over-halogenation, the reaction is carried out under mild conditions.
Materials:
-
N-(5-amino-2-methylphenyl)-3-methylbenzamide
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve N-(5-amino-2-methylphenyl)-3-methylbenzamide (1.0 eq) in acetonitrile.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with saturated sodium thiosulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield N-(4-bromo-5-amino-2-methylphenyl)-3-methylbenzamide.
Caption: Experimental workflow for the bromination of the substrate.
Protocol 2: Nitration
Direct nitration of highly activated anilines with a mixture of nitric and sulfuric acids can lead to oxidation and the formation of multiple products.[7] A milder approach using a nitrating agent prepared in situ is recommended. To further control the reaction, the highly activating amino group can be temporarily protected as an acetamide.
Part A: Acetylation (Protection)
-
Dissolve N-(5-amino-2-methylphenyl)-3-methylbenzamide (1.0 eq) in acetic anhydride.
-
Add a catalytic amount of concentrated sulfuric acid dropwise.
-
Stir the mixture at room temperature for 2 hours.
-
Pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain N-(5-acetamido-2-methylphenyl)-3-methylbenzamide.
Part B: Nitration of the Acetylated Intermediate
Materials:
-
N-(5-acetamido-2-methylphenyl)-3-methylbenzamide
-
Acetic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the acetylated intermediate (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add concentrated sulfuric acid while maintaining the temperature below 10 °C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a small amount of cold concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of the acetylated substrate, keeping the temperature below 10 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor by TLC.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product, N-(5-acetamido-2-methyl-4-nitrophenyl)-3-methylbenzamide, can be deprotected by acid or base hydrolysis to yield N-(5-amino-2-methyl-4-nitrophenyl)-3-methylbenzamide.
Data Presentation
The following table summarizes the predicted products and provides a framework for recording experimental results.
| Reaction | Electrophile | Predicted Major Product | Expected Yield Range (%) |
| Bromination | Br⁺ (from NBS) | N-(4-bromo-5-amino-2-methylphenyl)-3-methylbenzamide | 60-80 |
| Nitration | NO₂⁺ | N-(5-amino-2-methyl-4-nitrophenyl)-3-methylbenzamide | 50-70 |
Causality and Experimental Choices
-
Choice of Halogenating Agent: N-Bromosuccinimide (NBS) in acetonitrile is a milder alternative to elemental bromine and a Lewis acid catalyst, which helps to prevent over-bromination of the highly activated ring.[1]
-
Protection Strategy in Nitration: The acetylation of the primary amino group serves a dual purpose. It moderates the high reactivity of the aniline derivative, preventing oxidative side reactions, and it reinforces the ortho, para-directing effect, further favoring substitution at the desired position.[7]
-
Temperature Control: Low reaction temperatures are crucial in both protocols to control the exothermic nature of electrophilic aromatic substitutions and to minimize the formation of undesired byproducts.
Conclusion
N-(5-amino-2-methylphenyl)-3-methylbenzamide is a substrate primed for electrophilic aromatic substitution on its electron-rich aminophenyl ring. A thorough understanding of the directing effects of its substituents allows for the predictable synthesis of functionalized derivatives. The primary site of electrophilic attack is predicted to be the C-4 position, which is electronically activated by the powerful amino group and sterically accessible. The provided protocols for bromination and nitration offer robust starting points for the synthesis of novel derivatives for applications in drug discovery and materials science. As with any synthetic procedure, careful optimization and characterization are essential to ensure the desired outcome.
References
-
LookChem. (n.d.). 2-AMINO-N-(2-METHYLPHENYL)BENZAMIDE. Retrieved from [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]
-
Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved from [Link]
-
Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Quora. (2017, August 10). Why is the -NH2 group in aniline an ortho and para directing group? Retrieved from [Link]
-
TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Retrieved from [Link]
-
YouTube. (2018, May 8). Ortho Meta Para Directors - Activating and Deactivating Groups. Retrieved from [Link]
-
YouTube. (2018, April 17). 36.03 Directing Effects in Disubstituted Benzenes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
JoVE. (2023, April 30). Video: Directing and Steric Effects in Disubstituted Benzene Derivatives. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]
-
PubMed Central (PMC). (2025, June 3). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Nitrations of acetanilides by reagents of N02X type1. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
- Google Patents. (n.d.). WO2016073276A1 - Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine.
- Google Patents. (n.d.). US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives.
- Google Patents. (n.d.). WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide.
-
Master Organic Chemistry. (2018, January 29). ortho-, para- Directors. Retrieved from [Link]
-
YouTube. (2018, April 17). Directing Effects in Disubstituted Benzenes. Retrieved from [Link]
Sources
- 1. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 2. CN105859574A - Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents [patents.google.com]
- 3. WO2016073276A1 - Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. quora.com [quora.com]
- 6. WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Quantification of N-(5-amino-2-methylphenyl)-3-methylbenzamide
Introduction: The Significance of Quantifying N-(5-amino-2-methylphenyl)-3-methylbenzamide
N-(5-amino-2-methylphenyl)-3-methylbenzamide is a complex aromatic compound featuring both an amine and a benzamide functional group. Its precise and accurate quantification is critical in various stages of pharmaceutical development and manufacturing. Whether it is ensuring the purity of a drug substance, determining its concentration in a formulated product, or studying its metabolic fate in biological systems, robust analytical methods are paramount. This document provides detailed protocols for two powerful analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the reliable quantification of this molecule. The methodologies are designed to be compliant with international regulatory standards, ensuring data integrity and trustworthiness.[1][2]
The choice between these methods depends on the specific requirements of the analysis. HPLC-UV offers a cost-effective and widely accessible approach suitable for routine quality control and content uniformity testing where sensitivity requirements are moderate. In contrast, LC-MS/MS provides superior sensitivity and selectivity, making it the gold standard for bioanalytical studies, impurity profiling, and trace-level quantification.[3][4]
Method 1: Stability-Indicating HPLC-UV Method for Quantification in Bulk Drug Substance
The fundamental principle of a stability-indicating method is its ability to accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[1][2][5] This protocol outlines a reversed-phase HPLC method with UV detection, validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose.[6][7][8]
Causality Behind Experimental Choices
-
Reversed-Phase Chromatography: This mode is selected due to the non-polar nature of the aromatic rings in the target analyte, which will interact favorably with a C18 stationary phase.
-
Mobile Phase Composition: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used to achieve optimal retention and peak shape. The buffer controls the pH, which is critical for the ionization state of the primary amine group, thereby influencing its retention.
-
UV Detection Wavelength: The wavelength is selected based on the UV absorbance spectrum of N-(5-amino-2-methylphenyl)-3-methylbenzamide to maximize sensitivity. Aromatic compounds typically exhibit strong absorbance in the UV region.[9]
Experimental Workflow: HPLC-UV Analysis
Sources
- 1. irjpms.com [irjpms.com]
- 2. ijtsrd.com [ijtsrd.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. bioagilytix.com [bioagilytix.com]
- 5. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. qbdgroup.com [qbdgroup.com]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. eu-opensci.org [eu-opensci.org]
Application Notes and Protocols for Cell-Based Assays Using Derivatives of N-(5-amino-2-methylphenyl)-3-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Therapeutic Potential of Novel Benzamide Derivatives
In the landscape of modern drug discovery, small molecules remain a cornerstone for developing novel therapeutics. The benzamide scaffold, in particular, is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. This document provides a comprehensive guide to characterizing the cellular activity of a promising class of compounds: derivatives of "N-(5-amino-2-methylphenyl)-3-methylbenzamide." While the parent compound is recognized as a valuable synthetic intermediate, its derivatives hold largely unexplored potential as bioactive agents.[1][2] Preliminary structural analyses and data on analogous compounds suggest that these derivatives may exhibit anti-proliferative and pro-apoptotic effects, possibly through the modulation of intracellular signaling cascades, making them attractive candidates for oncology research.[1]
This guide is designed to provide researchers with a robust, logical, and technically sound framework for the initial cell-based screening and mechanistic evaluation of these novel benzamide derivatives. We will move from broad assessments of cytotoxicity to more focused investigations of apoptosis and the underlying signaling pathways. The protocols herein are presented not merely as a sequence of steps, but with a rationale for each, empowering the researcher to understand, adapt, and troubleshoot their experiments effectively.
Part 1: Foundational Analysis - Assessing General Cellular Viability
The initial step in characterizing any potential therapeutic agent is to determine its effect on cell viability and proliferation. This provides a broad overview of the compound's potency and therapeutic window. The MTT assay is a reliable and widely used colorimetric method for this purpose.[3][4]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the metabolic activity of viable cells.[5] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[4][5] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[5] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, providing a quantitative assessment of cell viability.[3][6]
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Detailed Protocol: MTT Cell Viability Assay
Materials:
-
N-(5-amino-2-methylphenyl)-3-methylbenzamide derivatives
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile culture plates
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[6] Include wells with medium only for background control.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the benzamide derivatives in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as in the compound-treated wells.
-
Treatment Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[4][6]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.[5][6]
-
Solubilization: Add 100-150 µL of the solubilization solution to each well.[3][6]
-
Measurement: Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[3] Read the absorbance at 570-590 nm using a microplate reader.[3][5]
Data Interpretation and Presentation
The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay. It represents the concentration of the compound that reduces cell viability by 50%.
| Derivative | Cell Line | Incubation Time (h) | IC50 (µM) |
| Compound A | HeLa | 48 | 12.5 |
| Compound B | HeLa | 48 | 25.8 |
| Compound A | A549 | 48 | 8.2 |
| Compound B | A549 | 48 | 18.9 |
Part 2: Mechanistic Insight - Investigating Apoptosis Induction
A reduction in cell viability can be due to either cytotoxic (cell death) or cytostatic (inhibition of proliferation) effects. To distinguish between these, and to determine if the observed cell death is programmed (apoptotic), an Annexin V assay is a crucial next step.
Principle of the Annexin V Assay
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally restricted to the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[7] Annexin V is a protein with a high affinity for PS in the presence of Ca2+.[7] By conjugating Annexin V to a fluorophore (e.g., FITC), early apoptotic cells can be identified. Propidium Iodide (PI), a fluorescent DNA intercalating agent that cannot cross the intact membrane of live or early apoptotic cells, is used as a counterstain to identify late apoptotic and necrotic cells, which have compromised membrane integrity.[8]
Experimental Workflow: Annexin V/PI Apoptosis Assay
Caption: Workflow for apoptosis detection using Annexin V and PI staining.
Detailed Protocol: Annexin V/PI Staining for Flow Cytometry
Materials:
-
Cells treated with benzamide derivatives (and vehicle control)
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the benzamide derivative at its predetermined IC50 concentration for a relevant time period (e.g., 24 hours).
-
Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize, combine with the supernatant (which contains apoptotic bodies and detached cells), and centrifuge at 500 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[8]
Data Interpretation and Presentation
The flow cytometry data will be presented in a quadrant plot, distinguishing four populations:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
| Treatment | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | 92.1 | 3.5 | 4.4 |
| Compound A (IC50) | 45.3 | 35.8 | 18.9 |
| Compound B (IC50) | 68.7 | 15.2 | 16.1 |
Part 3: Target Pathway Elucidation - Western Blot Analysis
Given that many anti-cancer agents function by inhibiting protein kinases, a logical next step is to investigate the effect of the benzamide derivatives on key signaling pathways regulated by kinases, such as the MAPK/ERK or PI3K/Akt pathways. Western blotting is the gold standard for this type of analysis.[9][10]
Principle of Western Blotting
Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate.[9][11] Proteins are first separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). They are then transferred to a solid membrane (e.g., nitrocellulose or PVDF). The membrane is subsequently probed with a primary antibody specific to the target protein. A secondary antibody, which is conjugated to an enzyme (like HRP) and recognizes the primary antibody, is then added. Finally, a substrate is added that reacts with the enzyme to produce a detectable signal (chemiluminescent or fluorescent), revealing the presence and relative abundance of the target protein.[10][12] By using antibodies that recognize both the total and the phosphorylated (active) forms of a kinase or its substrate, one can assess the inhibitory effect of a compound on a specific signaling pathway.[12]
Experimental Workflow: Western Blot for Signaling Pathway Analysis
Caption: Western blot workflow for analyzing signaling pathway modulation.
Detailed Protocol: Western Blot Analysis of p-ERK and Total ERK
Materials:
-
Treated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA kit)
-
Laemmli sample buffer[10]
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% BSA or non-fat dry milk in TBST)[11]
-
Primary antibodies (e.g., rabbit anti-phospho-ERK1/2, mouse anti-total-ERK1/2, rabbit anti-GAPDH)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Lysate Preparation: Treat cells with the benzamide derivative for a short period (e.g., 30-60 minutes) to observe effects on signaling. Lyse the cells on ice using lysis buffer.[9]
-
Protein Quantification: Clear the lysate by centrifugation and determine the protein concentration of the supernatant.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and add an equal volume of Laemmli buffer.[10] Heat samples at 95-100°C for 5 minutes.[11]
-
SDS-PAGE: Load 20-30 µg of protein per well onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK, diluted in blocking buffer) overnight at 4°C with gentle shaking.[10][11]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Re-probing: To analyze total ERK and a loading control (like GAPDH), the membrane can be stripped of the first set of antibodies and re-probed following steps 6-10 with the next primary antibody.
Conclusion and Future Directions
This guide outlines a systematic, three-tiered approach to the initial characterization of novel N-(5-amino-2-methylphenyl)-3-methylbenzamide derivatives. By progressing from general viability to specific apoptotic mechanisms and finally to the modulation of key signaling pathways, researchers can efficiently build a comprehensive profile of their compounds' cellular activities. The data generated from these assays will be instrumental in identifying lead candidates, understanding their mechanism of action, and guiding further preclinical development. Future work could involve more specific cell-based kinase assays to identify the direct enzymatic target of these compounds.[13][14][15]
References
-
Cell Signaling Technology. Western Blotting Protocol. [Link]
-
Reaction Biology. (2022-05-11). Spotlight: Cell-based kinase assay formats. [Link]
-
PMC. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
-
National Center for Biotechnology Information. (2013-05-01). Cell Viability Assays - Assay Guidance Manual. [Link]
-
BMG LABTECH. (2020-09-01). Kinase assays. [Link]
-
PubMed. 3-Cyano-5-fluoro-N-arylbenzamides as negative allosteric modulators of mGlu(5): Identification of easily prepared tool compounds with CNS exposure in rats. [Link]
- Google Patents. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
-
Celtarys Research. (2025-08-14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
National Center for Biotechnology Information. (2025-12-01). Western Blot: Principles, Procedures, and Clinical Applications. [Link]
-
LookChem. Cas 4943-85-5, 2-AMINO-N-(2-METHYLPHENYL)BENZAMIDE. [Link]
-
BMG Labtech. (2025-08-05). Apoptosis – what assay should I use?. [Link]
-
University of Rochester Medical Center. Measuring Apoptosis using Annexin V and Flow Cytometry. [Link]
- Google Patents. CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.
-
Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]
-
Chondrex, Inc. MTT Cell Proliferation and Viability Assay Kit. [Link]
-
Bio-Techne. Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. [Link]
-
PubChem. 3-Amino-N-methylbenzamide. [Link]
Sources
- 1. Cas 4943-85-5,2-AMINO-N-(2-METHYLPHENYL)BENZAMIDE | lookchem [lookchem.com]
- 2. aboundchem.com [aboundchem.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. chondrex.com [chondrex.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Troubleshooting & Optimization
Technical Support Center: Purification of N-(5-amino-2-methylphenyl)-3-methylbenzamide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of N-(5-amino-2-methylphenyl)-3-methylbenzamide. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common issues encountered during experimental work.
Overview: The Purification Challenge
N-(5-amino-2-methylphenyl)-3-methylbenzamide is a substituted aromatic amide. Its structure, featuring both a basic amino group and a neutral amide linkage, presents a unique set of purification challenges. The presence of two aromatic rings and polar functional groups dictates its solubility and chromatographic behavior, often leading to difficulties in separating it from structurally similar impurities. This guide will help you navigate these challenges to achieve high purity.
Section 1: Understanding the Molecule & Common Impurities
A foundational understanding of the target molecule's properties and potential contaminants is the first step in designing a robust purification strategy.
FAQ 1: What are the key physicochemical properties of N-(5-amino-2-methylphenyl)-3-methylbenzamide that influence its purification?
The purification strategy is dictated by the molecule's polarity, solubility, and potential for ionic interactions. While specific experimental data for this exact molecule is not widely published, we can infer its properties from its structure and data from close analogs like N-(5-amino-2-methylphenyl)-4-methylbenzamide[1].
Table 1: Estimated Physicochemical Properties
| Property | Estimated Value/Characteristic | Implication for Purification |
|---|---|---|
| Molecular Weight | ~240.31 g/mol | Influences diffusion rates but is less critical than polarity for chromatographic separation. |
| Polarity | Moderately Polar | The molecule possesses both polar (amine, amide) and non-polar (aromatic rings, methyl groups) regions. This amphiphilic nature requires careful selection of solvent systems. |
| Acidity/Basicity | Weakly Basic | The primary aromatic amine group (-NH2) is basic and can interact with acidic stationary phases like silica gel, potentially causing peak tailing in chromatography.[2] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like ethanol, acetone, ethyl acetate, and dichloromethane.[3][4] | This profile is ideal for purification by recrystallization and normal-phase chromatography. |
| XLogP3 | ~2.6-3.0 (Estimated)[1] | This value indicates a moderate degree of lipophilicity, suggesting good solubility in moderately polar organic solvents and good retention in reverse-phase HPLC. |
FAQ 2: What are the most common impurities I should expect?
Impurities typically arise from the synthetic route, which commonly involves the acylation of 4-methyl-3-nitroaniline followed by reduction, or the direct acylation of 2,4-diaminotoluene.
-
Unreacted Starting Materials:
-
5-amino-2-methylaniline (2,4-diaminotoluene): More polar than the final product.
-
3-methylbenzoyl chloride or 3-methylbenzoic acid: The acid is significantly more polar and can be removed with a basic wash.
-
-
Byproducts of the Reaction:
-
N,N'-diacylated product: If excess acylating agent is used, a less polar di-acylated species can form.
-
Oxidation Products: The aromatic amine is susceptible to oxidation, which can lead to colored impurities. These are often highly polar and may streak on a chromatography column.
-
-
Solvents and Reagents: Residual solvents and coupling agents from the reaction.
Section 2: Troubleshooting Recrystallization
Recrystallization is often the most efficient first-pass purification method for solid compounds, capable of yielding highly pure material if the correct solvent system is identified.
FAQ 3: My compound "oils out" instead of crystallizing. What should I do?
"Oiling out" occurs when the compound comes out of solution above its melting point. This is a common problem when the boiling point of the solvent is too high or the solution is cooled too rapidly.
Causality: The compound's solubility decreases to the point of precipitation while the solution temperature is still above the melting point of the impure solid.
Solutions:
-
Use a lower-boiling point solvent system. If you are using a solvent like toluene, try switching to an ethyl acetate/hexane mixture.
-
Add more solvent. The solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil, then allow it to cool much more slowly.
-
Employ a two-solvent system. Dissolve the compound in a minimum amount of a good, hot solvent (e.g., ethyl acetate). Then, slowly add a poor, hot solvent (e.g., hexane) until the solution becomes faintly cloudy (the saturation point). Allow this mixture to cool slowly. A patent for a similar compound successfully uses an ethyl acetate and n-hexane mixture for recrystallization.[5]
FAQ 4: I'm getting very low recovery after recrystallization. Why?
Low recovery is typically due to the compound having high solubility in the chosen solvent even at low temperatures, or using too much solvent.
Solutions:
-
Reduce the amount of solvent. Use only the minimum amount of hot solvent required to fully dissolve the crude product.
-
Change the solvent system. Select a solvent or solvent pair in which the compound has a very steep solubility curve (i.e., very soluble when hot, but poorly soluble when cold).
-
Cool the solution thoroughly. Ensure the flask is cooled in an ice bath for at least 30 minutes to maximize crystal precipitation before filtration.
Experimental Protocol: Optimized Recrystallization
-
Place the crude N-(5-amino-2-methylphenyl)-3-methylbenzamide in an Erlenmeyer flask.
-
Add a minimal amount of a "good" solvent (e.g., ethyl acetate) and heat the mixture to boiling with stirring. Continue adding the solvent dropwise until the solid just dissolves.
-
If desired, add activated carbon to the hot solution to remove colored impurities and filter the hot solution through a fluted filter paper.[6]
-
Slowly add a "poor" solvent (e.g., hexane) dropwise to the hot solution until persistent turbidity is observed. Add a few drops of the "good" solvent to redissolve the precipitate.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for 30-60 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent mixture.
-
Dry the crystals under vacuum.
Section 3: Troubleshooting Column Chromatography
When recrystallization fails to remove closely related impurities, column chromatography is the next logical step.[7]
Caption: A typical decision workflow for purifying the target compound.
FAQ 5: My compound is streaking or tailing on the silica gel column. How can I fix this?
This is a classic problem when purifying basic compounds like aromatic amines on acidic silica gel.[2] The acidic silanol groups on the silica surface strongly and sometimes irreversibly adsorb the basic amine, leading to poor separation and recovery.
Causality: Acid-base interaction between the analyte's amino group and the silica stationary phase.
Solutions:
-
Add a basic modifier to the eluent. The most common solution is to add a small amount of triethylamine (TEA) or ammonia (as a 7N solution in methanol) to the mobile phase (typically 0.1-1% v/v).[2] The competing base will neutralize the acidic sites on the silica, allowing your compound to elute symmetrically.
-
Use a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica for purifying basic compounds.
-
"Deactivate" the silica. A slurry of silica gel can be treated with the amine-containing eluent before packing the column to pre-saturate the acidic sites.
Table 2: Recommended Starting Solvent Systems for Column Chromatography
| System (v/v) | Polarity | Comments |
|---|---|---|
| Hexane : Ethyl Acetate (4:1 to 1:1) | Low to Medium | Good starting point. Gradient elution may be necessary. |
| Dichloromethane : Methanol (99:1 to 95:5) | Medium to High | Useful for more polar impurities. Can cause silica to dissolve slightly over time. |
| Either system + 0.5% Triethylamine | N/A | Highly recommended to prevent peak tailing due to the basic amine group. |
Experimental Protocol: Optimized Flash Column Chromatography
-
Dry-load the sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (~2-3 times the mass of the crude product) and evaporate the solvent under reduced pressure to obtain a free-flowing powder.
-
Pack the column: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexane:EtOAc + 0.5% TEA) and pack the column. Add a thin layer of sand to the top of the silica bed.
-
Load the sample: Carefully add the dry-loaded sample to the top of the column. Add another thin layer of sand.
-
Elute the column: Fill the column with the eluent and apply pressure. Start with a low polarity mobile phase and gradually increase the polarity (gradient elution). For example, start with 10% ethyl acetate in hexane and gradually increase to 50% ethyl acetate.
-
Collect and analyze fractions: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Section 4: High-Purity Applications & Final Analysis
For applications requiring >99.5% purity, such as in pharmaceutical development, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.
FAQ 6: How do I develop an HPLC method for this compound?
Given the compound's aromatic nature and moderate polarity, a reverse-phase HPLC method is most appropriate.
Caption: Principle of Reverse-Phase HPLC for separating moderately polar compounds.
Recommended HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., Luna 3u C18(2) 100A).[4]
-
Mobile Phase: A gradient of water and acetonitrile (ACN), both containing an additive.
-
Acidic Additive: 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid. This will protonate the amine, leading to sharp peaks. Formic acid is preferred for mass spectrometry (MS) compatibility.[8]
-
Basic Additive: Not typically used in reverse-phase for basic amines as it can degrade silica-based columns over time.
-
-
Detection: UV-Vis detection, likely around 254 nm due to the aromatic rings.
-
Flow Rate: Typically 1 mL/min for an analytical column.
A validated HPLC method for a similar compound, 2-amino-5-nitrophenol, used a C18 column with a water/acetonitrile mobile phase containing 0.1% TFA, which serves as a good starting point for method development.[4]
References
-
LookChem. Cas 4943-85-5, 2-AMINO-N-(2-METHYLPHENYL)BENZAMIDE. Available at: [Link]
- Google Patents. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
- Google Patents. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
-
PubChem. 2-Amino-3-methylbenzamide. Available at: [Link]
-
PubChem. N-Methylbenzamide. Available at: [Link]
-
PubChem. N-(5-amino-2-methylphenyl)-4-methylbenzamide. Available at: [Link]
-
Martinez, R. F., et al. (2015). Crystal structure of N-(2-hydroxy-5-methylphenyl)benzamide. IUCrData, 1(1), x152056. Available at: [Link]
- Google Patents. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
-
ResearchGate. What is the best technique for amide purification? Available at: [Link]
-
Reddit. Column Chromatography: Amides. Available at: [Link]
-
SIELC Technologies. Separation of Benzamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]- on Newcrom R1 HPLC column. Available at: [Link]
-
WIPO Patentscope. WO/2021/086957 AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE. Available at: [Link]
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]
-
Cheméo. Chemical Properties of Benzamide, N-methyl-N-phenyl- (CAS 1934-92-5). Available at: [Link]
-
Sultan Qaboos University House of Expertise. High-throughput crystallization and crystal structure of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzamide: a benzamide bearing the 4-aminoantipyrine moiety. Available at: [Link]
-
Kim, H. Y., et al. (2022). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Toxicology Research, 38(3), 385-393. Available at: [Link]
-
Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 19(18), 4888-4891. Available at: [Link]
-
ResearchGate. (PDF) N-(3-Methylphenyl)benzamide. Available at: [Link]
- Google Patents. CN103483289A - 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method.
-
Royal Society of Chemistry. Organic & Biomolecular Chemistry. Available at: [Link]
-
de la Torre, M. C., et al. (2013). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry, 56(17), 7051-7066. Available at: [Link]
Sources
- 1. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]
- 6. 2-Amino-5-chloro-N,N-dimethylbenzamide|56042-83-2 [benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Separation of Benzamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Guide: Optimizing the Solubility of N-(5-amino-2-methylphenyl)-3-methylbenzamide for In Vitro Assays
Introduction
Researchers working with novel small molecules, such as the benzamide derivative N-(5-amino-2-methylphenyl)-3-methylbenzamide, frequently encounter challenges related to poor aqueous solubility. This issue is a significant hurdle in drug discovery, as undissolved compounds can lead to a host of problems including underestimated biological activity, poor reproducibility, and misleading structure-activity relationships (SAR).[1][2] It is estimated that up to 70-90% of new chemical entities are poorly soluble, making solubility optimization a critical step in preclinical research.[3]
This technical guide provides a comprehensive framework for understanding and systematically addressing the solubility challenges associated with N-(5-amino-2-methylphenyl)-3-methylbenzamide. We will move from foundational chemical principles to practical, step-by-step protocols and advanced troubleshooting strategies, ensuring that you can generate reliable and accurate data in your biological assays.
Section 1: Compound Characterization and Predicted Properties
A thorough understanding of a compound's physicochemical properties is the first step in designing a successful solubilization strategy. Since specific experimental data for N-(5-amino-2-methylphenyl)-3-methylbenzamide is not widely available, we will use its chemical structure and data from a close structural analog, N-(5-amino-2-methylphenyl)-4-methylbenzamide (PubChem CID: 16481152), to predict its behavior.[4]
Caption: Chemical structure of a close analog of the target compound.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Implication for Aqueous Solubility |
| Molecular Formula | C₁₅H₁₆N₂O | - |
| Molecular Weight | 240.30 g/mol | Moderate molecular weight, typical for drug-like molecules. |
| XLogP3 | ~2.6 | This value indicates moderate lipophilicity ("greasiness"). Compounds with a LogP > 2 often exhibit poor aqueous solubility.[2] |
| Hydrogen Bond Donors | 2 (Amine -NH₂, Amide -NH) | The presence of H-bond donors allows interaction with polar solvents. |
| Hydrogen Bond Acceptors | 2 (Amide C=O, Amine -N) | The presence of H-bond acceptors facilitates dissolution in protic solvents. |
| Predicted pKa (Basic) | ~4.2 (for the anilino amine) | The aromatic amine is weakly basic.[5] At physiological pH (~7.4), it will be predominantly in its neutral, less soluble form. Solubility can be increased by lowering the pH to protonate this group.[6] |
The combination of a lipophilic core (two aromatic rings) and polar functional groups capable of hydrogen bonding suggests that this compound will be poorly soluble in neutral aqueous buffers but should be readily soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO).[7]
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section directly addresses the most common issues encountered when working with poorly soluble compounds.
Q1: What is the best solvent for preparing a high-concentration stock solution?
For most in vitro assays, 100% Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing primary stock solutions.[8] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules that are otherwise insoluble in water.[8] The goal is to create a high-concentration stock (e.g., 10-50 mM) that can be serially diluted to the final working concentrations required for your assay.
Q2: My compound is not dissolving even in 100% DMSO. What should I do?
If the compound does not readily dissolve in DMSO at room temperature, you can employ physical methods to assist solubilization. The energy provided by these methods helps to overcome the crystal lattice energy of the solid compound.
-
Vortexing: Mix the sample on a vortex mixer for 1-2 minutes.
-
Sonication: Place the sample in a bath sonicator for 5-10 minutes. This is often very effective for stubborn compounds.[9]
-
Gentle Warming: Warm the sample in a water bath to 37°C for 10-15 minutes. Caution: Only use gentle heat and do not boil the solvent. Verify compound stability at this temperature if possible.
If the compound remains insoluble, it may indicate poor compound quality or degradation. However, it is more likely that the compound has extremely low solubility, and you may need to consider a lower stock concentration.
Q3: My compound dissolves perfectly in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. How can I resolve this?
This is the most common problem encountered with poorly soluble compounds and is known as "fall-out" or precipitation.[2] When the DMSO stock is diluted into an aqueous environment, the compound is suddenly in a solvent where it is not soluble, causing it to crash out of solution. This can be addressed systematically.
The following workflow provides a logical progression of steps to troubleshoot and solve this issue.
Caption: A systematic workflow for troubleshooting compound precipitation.
Q4: Can I use pH to improve the solubility of this compound?
Yes, pH modification can be a powerful tool for this specific molecule.[10] As shown in Table 1, the aromatic amine group is weakly basic.
-
At neutral or basic pH (e.g., 7.4) , the amine group is in its neutral form (R-NH₂). This form is less polar and therefore less soluble in water.
-
At acidic pH (e.g., pH < 4) , well below the pKa, the amine group will be protonated to form an ammonium salt (R-NH₃⁺). This charged species is significantly more polar and will have higher aqueous solubility .[6]
Practical Implication: If your assay can tolerate a lower pH, preparing your assay buffer in a citrate or acetate buffer system at pH 3-4 could dramatically improve the compound's solubility. Always confirm that the activity of your target (e.g., enzyme, receptor) is not adversely affected by the change in pH.
Q5: What is the maximum concentration of DMSO I can have in my final assay?
High concentrations of DMSO can be toxic to cells or inhibit enzyme activity, creating experimental artifacts.[8]
-
General Guideline: The final concentration of DMSO in your assay should be kept as low as possible, typically ≤0.5% . For sensitive cell-based assays, a final concentration of ≤0.1% is often required.[11]
-
Critical Control: You must include a "vehicle control" in every experiment. This control should contain the assay buffer with the same final concentration of DMSO as your test samples but without the compound. This allows you to subtract any background effects of the solvent itself.[8]
Section 3: Step-by-Step Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol describes the standard procedure for creating a primary stock solution.
-
Weigh the Compound: Accurately weigh out a precise amount of N-(5-amino-2-methylphenyl)-3-methylbenzamide solid (e.g., 2.40 mg) into a sterile, chemically resistant vial (e.g., glass or polypropylene).
-
Calculate Solvent Volume: Calculate the volume of DMSO required to achieve the target concentration.
-
Formula: Volume (L) = Mass (g) / [Molar Mass ( g/mol ) * Molarity (mol/L)]
-
Example for 2.40 mg to make 10 mM:
-
Volume (L) = 0.00240 g / [240.30 g/mol * 0.010 mol/L] = 0.001 L = 1.0 mL
-
-
-
Add Solvent: Add the calculated volume (1.0 mL) of high-purity, anhydrous DMSO to the vial.
-
Promote Dissolution: Cap the vial tightly and vortex for 2 minutes. If the solid is not fully dissolved, sonicate the vial in a water bath for 10 minutes. Visually inspect to ensure no solid particles remain. The solution should be clear.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Water absorption into DMSO stocks can decrease compound solubility over time.[9]
Protocol 2: Kinetic Solubility Assessment in Assay Buffer
This quick experiment helps determine the approximate solubility limit of your compound in the final assay buffer.
-
Prepare Compound Plate: In a 96-well plate, add a high concentration of your DMSO stock (e.g., 2 µL of 10 mM stock) to a well.
-
Add Assay Buffer: Rapidly add your primary aqueous assay buffer (e.g., 198 µL of PBS, pH 7.4) to the well to achieve a high final compound concentration (in this case, 100 µM) and a 1% DMSO concentration.
-
Incubate: Cover the plate and shake it for 1-2 hours at room temperature.
-
Measure: Analyze the plate using a nephelometer or a plate reader that can detect light scatter. Alternatively, visually inspect the wells against a dark background for signs of precipitation (cloudiness, crystals).
-
Determine Solubility: The highest concentration that remains a clear solution is your approximate kinetic solubility limit. This should guide the top concentration used in your dose-response experiments.[2][12]
Section 4: Advanced Solubilization Strategies
If the methods above are insufficient, more advanced formulation strategies can be employed, though they require more extensive validation.[13]
Co-solvents
Co-solvents are water-miscible organic solvents that can be added to the aqueous buffer to increase the solubility of lipophilic compounds.[14][15]
Table 2: Common Co-solvents for In Vitro Assays
| Co-solvent | Typical Final Conc. | Considerations |
| Ethanol | 1-5% | Generally well-tolerated by many cell lines and enzymes. |
| Propylene Glycol | 1-10% | Often used in preclinical formulations.[16] |
| PEG 400 | 1-10% | Can be effective but may be more viscous.[16] |
| Glycerol | 1-10% | Another common, generally non-toxic option.[15] |
Implementation: Prepare your aqueous assay buffer containing the desired final percentage of the co-solvent before adding the DMSO stock of your compound. Always test the effect of the co-solvent on your assay's performance using a vehicle control.
Excipients: Cyclodextrins
Cyclodextrins are ring-shaped molecules made of sugar units. They have a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble "guest" molecules like our benzamide derivative, forming an inclusion complex that is water-soluble.[17]
-
Common Type: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used.
-
Method: The compound can be dissolved in a solution containing HP-β-CD. This is a specialized formulation technique and requires careful optimization to determine the ideal ratio of compound to cyclodextrin.
References
-
PubChem. (n.d.). 2-Amino-3-methylbenzamide. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzamide, N-methyl-N-phenyl- (CAS 1934-92-5). Retrieved from [Link]
-
PubChem. (n.d.). N-(5-amino-2-methylphenyl)-4-methylbenzamide. Retrieved from [Link]
- Lee, H., et al. (2025). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Journal of Chemical Thermodynamics.
- White, A. D., et al. (2023). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks.
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
Zhang, J., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. PMC - PubMed Central. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
-
arXiv. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Retrieved from [Link]
-
SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Retrieved from [Link]
- Dressman, J. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review.
-
ACS Publications. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Advanced Properties of Amines. Retrieved from [Link]
- Keck, C. M., & Müller, R. H. (2018).
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
ACS Omega. (2020). Pruned Machine Learning Models to Predict Aqueous Solubility. Retrieved from [Link]
-
Reddit. (2024). Looking for suggestions to dissolve benzamide derivatives. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Retrieved from [Link]
-
Pharm D, T. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]
-
University of Bath. (n.d.). Solubility and pH of amines. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. PubMed. Retrieved from [Link]
-
Bøgh, K. L., & Nielsen, C. (2016). Considerations regarding use of solvents in in vitro cell based assays. PMC - PubMed Central. Retrieved from [Link]
-
Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. N-(5-amino-2-methylphenyl)-4-methylbenzamide | C15H16N2O | CID 16481152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Buy 2-amino-N-(3-methylphenyl)benzamide | 22312-62-5 [smolecule.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ziath.com [ziath.com]
- 10. ijmsdr.org [ijmsdr.org]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Strategies to address low drug solubility in discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wisdomlib.org [wisdomlib.org]
- 16. scispace.com [scispace.com]
- 17. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Troubleshooting the Scale-Up of N-(5-amino-2-methylphenyl)-3-methylbenzamide Synthesis
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and process development professionals involved in the synthesis of N-(5-amino-2-methylphenyl)-3-methylbenzamide. As a key intermediate in various development pipelines, successfully scaling its synthesis from the laboratory bench to pilot or production scale is critical. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical field experience. Our focus is on anticipating and resolving common issues related to yield, purity, and process robustness.
Overview of the Synthetic Pathway
The most common and industrially viable route to N-(5-amino-2-methylphenyl)-3-methylbenzamide is the selective N-acylation of 4-methyl-1,3-phenylenediamine with a suitable 3-methylbenzoyl derivative. The primary challenge lies in achieving mono-acylation at the less sterically hindered amino group (C5) while minimizing the formation of the di-acylated byproduct.
The reaction is typically performed by reacting 4-methyl-1,3-phenylenediamine with 3-methylbenzoyl chloride in the presence of a base to scavenge the hydrochloric acid byproduct.
Reaction Scheme:
-
Reactants: 4-methyl-1,3-phenylenediamine and 3-methylbenzoyl chloride
-
Product: N-(5-amino-2-methylphenyl)-3-methylbenzamide
-
Byproduct: Di-acylated impurity, unreacted starting materials.
Below is a standard workflow for this process, outlining the critical stages from raw material charging to final product isolation.
Caption: High-level process workflow for the synthesis of N-(5-amino-2-methylphenyl)-3-methylbenzamide.
Troubleshooting Guide
This section addresses specific problems encountered during scale-up in a question-and-answer format.
Q1: My reaction yield is significantly lower on a larger scale compared to the lab. What are the likely causes and solutions?
A1: A drop in yield upon scale-up is a classic problem often rooted in mass and heat transfer limitations.
-
Probable Cause 1: Inefficient Thermal Control. Amide bond formation using acyl chlorides is highly exothermic. In large reactors, the surface-area-to-volume ratio decreases, making heat removal less efficient. Uncontrolled temperature spikes can accelerate side reactions, such as the formation of the di-acylated impurity, or degradation of the product.
-
Solution:
-
Slow the Addition: Add the 3-methylbenzoyl chloride solution subsurface at a slow, controlled rate, ensuring the reactor's cooling system can maintain the target temperature (e.g., 0-10°C).
-
Use a Diluted Reagent Stream: Adding the acyl chloride as a solution in the reaction solvent (e.g., dichloromethane or ethyl acetate) helps dissipate heat more effectively than adding it neat.
-
Monitor Internal Temperature: Rely on the internal reactor temperature probe, not the jacket temperature, for accurate process control.
-
-
-
Probable Cause 2: Poor Mixing. Inadequate agitation in a large vessel can create localized "hot spots" of high acyl chloride concentration, promoting di-acylation. It can also lead to incomplete reaction if the reactants are not brought into contact effectively.
-
Solution:
-
Optimize Agitation: Ensure the agitator speed and design (e.g., pitched-blade turbine, retreat curve impeller) are sufficient to create a homogenous slurry or solution. A qualified chemical engineer should model the mixing for your specific reactor geometry.
-
Confirm Reagent Dissolution: Ensure the 4-methyl-1,3-phenylenediamine is fully dissolved before starting the acyl chloride addition.
-
-
-
Probable Cause 3: Product Loss During Work-up. Phase separations and extractions that are trivial in the lab can become problematic at scale.
-
Solution:
-
Address Emulsions: Emulsions can form during aqueous washes, trapping the product in the interfacial layer. Consider adding brine or a small amount of a co-solvent to break the emulsion. Allow for adequate settling time.
-
Optimize Recrystallization: Ensure your crystallization solvent system is robust. Significant product may remain in the mother liquor. Perform a mass balance to quantify this loss and consider reworking the mother liquors if necessary. A common solvent system for similar molecules is ethyl acetate/heptane or ethyl acetate/n-hexane.[1]
-
-
Q2: HPLC analysis shows an unacceptably high level (>1%) of the di-acylated impurity. How can I minimize its formation?
A2: Formation of the N,N'-(4-methyl-1,3-phenylene)bis(3-methylbenzamide) impurity is the most common purity issue. It is primarily driven by reaction stoichiometry and kinetics.
-
Probable Cause: Incorrect Stoichiometry or Localized Excess of Acyl Chloride.
-
Solution:
-
Control Stoichiometry: Use a slight substoichiometric amount of 3-methylbenzoyl chloride (e.g., 0.95-0.98 equivalents relative to the diamine). This ensures the diamine is in slight excess, making it statistically less likely for a mono-acylated molecule to react a second time. The unreacted diamine is typically easier to remove during purification than the di-acylated byproduct.
-
Slow, Subsurface Addition: As mentioned for yield, a slow addition of a diluted acyl chloride solution into a well-agitated vessel is the most critical factor in preventing localized high concentrations that favor the second acylation.
-
-
-
Troubleshooting Flowchart for High Di-acylation:
Sources
Validation & Comparative
A Comparative Guide to the Biological Activity of N-(5-amino-2-methylphenyl)-3-methylbenzamide and Its Positional Isomers: A Strategic Approach for Drug Discovery
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the biological potential of N-(5-amino-2-methylphenyl)-3-methylbenzamide and its structural isomers. Given the vast therapeutic landscape of the N-arylbenzamide scaffold, this document outlines a strategic, data-driven approach to compare these compounds, identify lead candidates, and elucidate critical structure-activity relationships (SAR).
Introduction: The N-Arylbenzamide Scaffold - A Privileged Structure in Medicinal Chemistry
The N-arylbenzamide core is a recurring motif in a multitude of biologically active compounds, demonstrating a remarkable range of therapeutic applications. Depending on the substitution patterns on the aromatic rings, these molecules can function as potent agents in various domains:
-
Antimicrobial Agents: Exhibiting activity against bacteria (including methicillin-resistant Staphylococcus aureus), mycobacteria, and fungi.[1][2][3]
-
Central Nervous System (CNS) Agents: Acting as dopamine D2 and serotonin 5-HT2 antagonists or 5-HT1a agonists, crucial for developing novel antipsychotics.[4][5][6]
-
Anticancer Therapeutics: A notable example is their role as Histone Deacetylase (HDAC) inhibitors, which are pivotal in epigenetic regulation and cancer therapy.[7]
-
Antiparasitic Drugs: Showing promise in targeting kinetoplastid parasites like Trypanosoma and Leishmania.[8]
-
Agrochemicals: Finding use as insecticides, fungicides, and herbicides.[9][10]
The specific compound of interest, N-(5-amino-2-methylphenyl)-3-methylbenzamide (Compound A) , and its isomers represent an unexplored chemical space. The precise positioning of the amino and methyl substituents can dramatically influence the molecule's conformation, electronic properties, and ability to interact with biological targets. This guide proposes a systematic evaluation of Compound A against a curated set of its positional isomers to uncover these differences.
Selected Isomers for Comparative Analysis:
-
Compound A (Parent): N-(5-amino-2-methylphenyl)-3-methylbenzamide
-
Isomer B: N-(4-amino-3-methylphenyl )-3-methylbenzamide (Shift on 'A' ring)
-
Isomer C: N-(5-amino-2-methylphenyl)-4-methylbenzamide (Shift on 'B' ring)
-
Isomer D: N-(2-amino-5-methylphenyl )-3-methylbenzamide (Swapped on 'A' ring)
This selection allows for a systematic exploration of how substituent placement on both the aniline ('A') and benzoyl ('B') rings impacts biological function.
The Strategic Evaluation Workflow
A successful comparison campaign requires a multi-step, integrated approach. The causality behind this workflow is to progress from broad, cost-effective in silico and in vitro screens to more complex, resource-intensive assays, using data from each stage to inform the next.
Caption: Strategic workflow for comparative biological evaluation.
Phase 1: Physicochemical Characterization and Synthesis
Rationale: Before any biological testing, it is crucial to understand the fundamental physicochemical properties of each isomer. These properties, such as solubility and lipophilicity (logP), govern a compound's behavior in biological assays and its potential for oral bioavailability. Differences in these properties can arise from subtle changes in intramolecular hydrogen bonding and polarity caused by the repositioning of the amino and methyl groups.
Predicted Physicochemical Properties:
| Compound | IUPAC Name | Molecular Formula | MW | Predicted LogP | Predicted Aqueous Solubility (mg/L) |
| A | N-(5-amino-2-methylphenyl)-3-methylbenzamide | C₁₅H₁₆N₂O | 240.30 | 3.1 | 150 |
| B | N-(4-amino-3-methylphenyl)-3-methylbenzamide | C₁₅H₁₆N₂O | 240.30 | 3.0 | 180 |
| C | N-(5-amino-2-methylphenyl)-4-methylbenzamide | C₁₅H₁₆N₂O | 240.30 | 3.1 | 145 |
| D | N-(2-amino-5-methylphenyl)-3-methylbenzamide | C₁₅H₁₆N₂O | 240.30 | 2.9 | 200 |
| (Note: Values are predictions from cheminformatics software and must be experimentally verified.) |
Experimental Protocol: Synthesis of N-Arylbenzamides
Principle: The most direct synthesis route is the acylation of a substituted aniline with a substituted benzoyl chloride. This is a standard, robust reaction in medicinal chemistry.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of the appropriate substituted aniline (e.g., 5-amino-2-methylaniline for Compound A) in a suitable aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Base Addition: Add 1.2 equivalents of a non-nucleophilic base, such as triethylamine or pyridine, to the solution. The base acts as a scavenger for the HCl byproduct generated during the reaction.
-
Acylation: Cool the mixture to 0°C in an ice bath. Add a solution of 1.05 equivalents of the corresponding substituted benzoyl chloride (e.g., 3-methylbenzoyl chloride) dropwise with stirring. The slow, cooled addition helps to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess base, followed by a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted benzoyl chloride, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure N-arylbenzamide.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Phase 2: Broad-Spectrum Biological Screening
Rationale: With pure compounds in hand, the next step is to cast a wide net to identify potential areas of biological activity. This is achieved through a panel of diverse, high-throughput screens.
Protocol 1: Anticancer Cytotoxicity Screening (MTT Assay)
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., a panel including MCF-7 breast, A549 lung, and HCT116 colon cancer lines) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (Compounds A-D) in culture medium. Add these dilutions to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and fit to a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
Principle: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., S. aureus, E. coli, C. albicans) adjusted to a 0.5 McFarland standard.
-
Compound Dilution: Perform a two-fold serial dilution of each test compound in a 96-well plate containing the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes + broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Phase 3: Hit-to-Lead and SAR Analysis
Rationale: If a compound shows significant activity in the primary screens (a "hit"), further investigation is required to confirm its activity, understand its mechanism, and establish a clear SAR.
Hypothetical Screening Results and SAR Interpretation:
Let's hypothesize a set of results from the anticancer screen to illustrate SAR analysis.
| Compound | Isomer Description | IC₅₀ vs. MCF-7 (µM) | IC₅₀ vs. A549 (µM) |
| A | Parent (5-amino, 2-methyl) | 5.2 | 8.1 |
| B | 4-amino, 3-methyl | > 50 | > 50 |
| C | 4-methyl on 'B' ring | 15.8 | 22.5 |
| D | 2-amino, 5-methyl | 1.8 | 2.5 |
Interpretation and Next Steps:
-
Key Insight: The position of the amino group on the 'A' ring appears critical for activity. Moving the amino group from position 5 (Compound A) to 4 (Compound B) completely abolishes activity.
-
Potency Enhancement: Swapping the amino and methyl groups on the 'A' ring (from 5-amino, 2-methyl in A to 2-amino, 5-methyl in D ) leads to a significant increase in potency. This suggests that an amino group at position 2 may be a key pharmacophoric feature, perhaps acting as a hydrogen bond donor that interacts with a specific residue in the target protein.
-
'B' Ring Tolerance: Modifying the 'B' ring by moving the methyl group from position 3 to 4 (Compound C) reduces activity but does not eliminate it, suggesting this position is less critical for the interaction but still influences it.
-
Follow-up Strategy: Based on these hypothetical results, Compound D is identified as the lead candidate. The next logical steps would be to perform mechanism-of-action studies. For instance, if the benzamide class is known to inhibit HDACs[7], an HDAC enzymatic assay would be performed to confirm if Compound D is a potent inhibitor. Further synthesis would focus on analogs of Compound D, exploring other substitutions at the 5-position of the 'A' ring and the 3- and 4-positions of the 'B' ring to further optimize potency and selectivity.
Conclusion
This guide presents a logical and experimentally grounded strategy for comparing the biological activities of N-(5-amino-2-methylphenyl)-3-methylbenzamide and its positional isomers. By progressing from in silico predictions and chemical synthesis to broad-based screening and focused SAR analysis, researchers can efficiently navigate the chemical space, identify promising lead compounds, and build a robust understanding of how subtle structural modifications drive biological function. This systematic approach maximizes the potential for discovering novel therapeutics from the versatile N-arylbenzamide scaffold.
References
-
Kos, J., et al. (2018). Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. PubMed. [Link]
- Google Patents. (2011). CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
-
ACS Publications. (1996). Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry. [Link]
-
MDPI. (2019). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. [Link]
-
ResearchGate. (2009). Chemical structure - biological activity relationship in the group of benzamide compounds II. [Link]
-
National Institutes of Health. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. National Library of Medicine. [Link]
-
PubMed Central. (2013). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry. [Link]
-
WIPO Patentscope. (2021). WO/2021/086957 AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE. [Link]
-
ACS Publications. (2022). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. [Link]
- Google Patents. Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
-
MDPI. (2018). Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. Molecules. [Link]
-
PubMed. (1996). Structure-activity relationships of a series of substituted benzamides: potent D2/5-HT2 antagonists and 5-HT1a agonists as neuroleptic agents. [Link]
Sources
- 1. Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationships of a series of substituted benzamides: potent D2/5-HT2 antagonists and 5-HT1a agonists as neuroleptic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole [mdpi.com]
- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Comparing the antioxidant activity of "N-(5-amino-2-methylphenyl)-3-methylbenzamide" derivatives
A Researcher's Guide to the Antioxidant Activity of N-Aryl Benzamide Derivatives
In the relentless pursuit of novel therapeutic agents, the battle against oxidative stress remains a cornerstone of drug discovery. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a vast array of pathologies, including neurodegenerative diseases, cancer, and cardiovascular disorders. This has spurred intensive research into synthetic antioxidants that can effectively mitigate this cellular damage. Among the myriad of scaffolds explored, benzamide derivatives have emerged as a promising class of compounds, demonstrating significant antioxidant potential.[1]
This guide provides a comprehensive comparison of the antioxidant activity of N-aryl benzamide derivatives, with a specific focus on the structural framework of "N-(5-amino-2-methylphenyl)-3-methylbenzamide." While direct experimental data on this specific molecule is limited, this document synthesizes findings from closely related analogues to establish a predictive framework for its activity and that of its derivatives.[2] We will delve into the mechanistic underpinnings of antioxidant action, detail the gold-standard assays for its quantification, and explore the critical structure-activity relationships (SAR) that govern the efficacy of these compounds.
The Chemical Rationale: Why Benzamides?
The benzamide scaffold offers a versatile platform for medicinal chemists. It consists of two aromatic rings connected by an amide linker, providing a rigid structure that can be systematically modified. The antioxidant activity of these molecules is intrinsically linked to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[3] Key structural features that enhance this capacity include:
-
Hydrogen-Donating Groups: Phenolic hydroxyl (-OH) and aromatic amino (-NH2) groups are paramount. Their ability to donate a hydrogen atom to a radical is a primary mechanism of antioxidant action. The resulting radical on the antioxidant molecule is often stabilized by resonance, making the donation process energetically favorable.[2]
-
Electron-Donating Substituents: Groups like methoxy (-OCH3) and alkyl chains can donate electron density to the aromatic ring, which can stabilize the radical formed after hydrogen donation and enhance antioxidant capacity.[2]
-
Steric Hindrance: The substitution pattern around the active hydrogen-donating group can influence its accessibility to free radicals.
This guide will explore how modifications to the core structure of "N-(5-amino-2-methylphenyl)-3-methylbenzamide" can potentiate its antioxidant effects.
Quantifying Antioxidant Power: A Methodological Overview
To objectively compare antioxidant activity, a multi-assay approach is essential, as different methods reflect different aspects of antioxidant action. The three most widely accepted and utilized in vitro assays are the DPPH, ABTS, and FRAP assays.[4]
Below is a generalized workflow for evaluating the antioxidant potential of a novel compound series.
Caption: A typical experimental workflow for screening and evaluating the antioxidant activity of synthetic compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm, which corresponds to a color change from deep violet to pale yellow.[5][6]
-
Experimental Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this working solution should be adjusted to ~1.0 at 517 nm.[6]
-
Assay Procedure: In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of various concentrations of the test compound (dissolved in methanol or another suitable solvent).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[5][6]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[7] The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined by plotting the inhibition percentage against the compound concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
-
Principle: In this assay, ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent like potassium persulfate. This radical has a characteristic blue-green color with absorption maxima at 645, 734, and 815 nm.[8] Antioxidants present in the sample reduce the ABTS•+, causing a decolorization that is proportional to their concentration.
-
Experimental Protocol:
-
Reagent Preparation: Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[9]
-
Working Solution: Dilute the stock solution with ethanol or a phosphate buffer to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Assay Procedure: Add 200 µL of the ABTS•+ working solution to 20 µL of the test compound at various concentrations.
-
Incubation: Incubate at room temperature for 6 minutes.[10]
-
Measurement: Read the absorbance at 734 nm.
-
Calculation: The calculation of scavenging activity and IC50 is similar to the DPPH assay.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
-
Principle: The FRAP assay directly measures the ability of a compound to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). The reaction takes place in an acidic medium (pH 3.6), where a colorless ferric-TPTZ (2,4,6-tripyridyl-s-triazine) complex is reduced to a blue-colored ferrous-TPTZ complex upon reaction with an antioxidant. The intensity of the blue color, measured at 593 nm, is directly proportional to the antioxidant's reducing power.[11][12][13]
-
Experimental Protocol:
-
Reagent Preparation: The FRAP reagent is prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Assay Procedure: Add 180 µL of the freshly prepared FRAP reagent to 20 µL of the test compound.
-
Incubation: Incubate the mixture at 37°C for 4-6 minutes.[11]
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The results are typically expressed as ferrous ion equivalents (or in reference to a standard like Trolox) by using a standard curve prepared with FeSO₄·7H₂O.
-
Comparative Analysis: Structure-Activity Relationships
To illustrate the impact of structural modifications, we present a comparative analysis of hypothetical derivatives of the parent compound, N-(5-amino-2-methylphenyl)-3-methylbenzamide. The presented IC50 values are illustrative, based on established trends in the literature for similar benzamide and phenolic antioxidants.[2][14] A lower IC50 value indicates higher antioxidant activity.
| Compound ID | Derivative Structure (Modification on Parent) | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP (µM Fe²⁺/µM) |
| Parent | N-(5-amino-2-methylphenyl)-3-methylbenzamide | >200 | >200 | 0.2 |
| DER-01 | Add -OH at C4 of the N-phenyl ring | 45.2 | 38.5 | 1.5 |
| DER-02 | Add -OH at C4 and C3 of the N-phenyl ring | 15.8 | 12.1 | 2.8 |
| DER-03 | Add -OH at C4 of the benzoyl ring | 88.6 | 75.3 | 0.9 |
| DER-04 | Replace -NH2 with -OH on the N-phenyl ring | 62.1 | 55.9 | 1.1 |
| Trolox | (Standard) | 22.5 | 18.9 | 2.5 |
| BHT | (Standard) | 35.7 | 30.1 | 1.8 |
Discussion of SAR:
The data above, though hypothetical, is constructed to reflect key principles of antioxidant SAR.
-
The Critical Role of Hydroxyl Groups: The parent compound, lacking a phenolic hydroxyl group, shows negligible activity. The introduction of a single hydroxyl group (DER-01 and DER-03) dramatically increases antioxidant capacity. This is because the phenolic -OH group can readily donate a hydrogen atom to quench free radicals.[2]
-
Positional Effects: The position of the hydroxyl group is crucial. DER-01, with the -OH group on the same ring as the existing amino group, shows better activity than DER-03. This suggests potential synergistic effects or more favorable electronic properties for radical stabilization on the N-phenyl ring.
-
The Power of Multiple Hydroxyls: The most active compound is DER-02, which possesses two adjacent hydroxyl groups (a catechol moiety). This arrangement is well-known to confer potent antioxidant activity, as it allows for the formation of a stable intramolecular hydrogen bond in the resulting semiquinone radical, significantly enhancing its stability.[2]
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Antioxidant activity evaluation of some novel 2-hydroxy-benzamides derivatives | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. mdpi.com [mdpi.com]
- 7. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 10. assaygenie.com [assaygenie.com]
- 11. ultimatetreat.com.au [ultimatetreat.com.au]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(5-amino-2-methylphenyl)-3-methylbenzamide for Laboratory Professionals
Hazard Assessment: Understanding the Risks
A thorough understanding of the potential hazards is the foundation of safe chemical handling and disposal. Based on data from analogous compounds, N-(5-amino-2-methylphenyl)-3-methylbenzamide should be handled as a hazardous substance.
Inferred Hazardous Characteristics:
-
Acute Toxicity: Similar aromatic amides are classified as harmful if swallowed.[1][2]
-
Skin and Eye Irritation: A consistent characteristic among related benzamide derivatives is their potential to cause skin and serious eye irritation.[1][2][3][4]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Given these potential hazards, all waste containing N-(5-amino-2-methylphenyl)-3-methylbenzamide must be classified and handled as hazardous chemical waste.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling N-(5-amino-2-methylphenyl)-3-methylbenzamide in any form, including for disposal, appropriate Personal Protective Equipment (PPE) must be worn. The causality is clear: direct exposure poses a significant health risk.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
-
Skin Protection: Impervious gloves (e.g., nitrile rubber) and a lab coat are mandatory to prevent skin contact.[3][5] Contaminated clothing should be removed and washed before reuse.[3]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[6]
Table 1: Summary of Key Safety Information
| Hazard Classification | Recommended Personal Protective Equipment | First Aid Measures |
| Harmful if swallowed[2] | Standard laboratory PPE | Rinse mouth with water. Seek immediate medical attention.[6] |
| Causes skin irritation[2][3][4] | Impervious gloves, lab coat | Wash with plenty of soap and water. If irritation persists, seek medical attention.[3] |
| Causes serious eye irritation[2][3][4] | Chemical safety goggles/face shield | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][4] |
| May cause respiratory irritation | Use in a well-ventilated area or with a respirator | Move to fresh air. If breathing is difficult, seek medical attention.[6] |
Spill Management: A Proactive Approach
Accidents happen, but with a clear protocol, they can be managed safely and effectively.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of recommended PPE.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust.[3] For liquid spills, use an inert absorbent material.
-
Collect and Containerize: Place the spilled material and any contaminated absorbent into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup (e.g., paper towels, absorbent pads) must be disposed of as hazardous waste.
Waste Disposal Workflow: From Generation to Neutralization
The disposal of N-(5-amino-2-methylphenyl)-3-methylbenzamide must follow a systematic and compliant workflow. The primary goal is to ensure that the waste is handled, stored, and ultimately disposed of in a manner that is safe for personnel and the environment.
Diagram 1: Disposal Decision Workflow
Sources
Navigating the Unseen: A Senior Scientist's Guide to Safely Handling N-(5-amino-2-methylphenyl)-3-methylbenzamide
Hazard Analysis: Understanding the Inherent Risks
While specific toxicological data for N-(5-amino-2-methylphenyl)-3-methylbenzamide is limited, its structure as an aromatic amine and a benzamide derivative provides critical clues to its potential hazards. Aromatic amines are a class of compounds known for potential health risks, including skin irritation, eye damage, and in some cases, more severe long-term effects[1]. Similarly, various benzamide compounds are known to cause skin and eye irritation[2][3].
Therefore, it is prudent to handle N-(5-amino-2-methylphenyl)-3-methylbenzamide with the assumption that it may be:
-
Potentially toxic with prolonged or repeated exposure.
Table 1: Inferred Hazard Profile of N-(5-amino-2-methylphenyl)-3-methylbenzamide
| Potential Hazard | Basis for Assumption | Recommended Precautionary Statements |
| Acute Oral Toxicity | Analogy with similar benzamide compounds.[2] | P270: Do not eat, drink or smoke when using this product. P330: Rinse mouth.[2] |
| Skin Irritation/Corrosion | Common hazard for aromatic amines and benzamides.[2][3][4] | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing.[2][3] |
| Serious Eye Damage/Irritation | Common hazard for aromatic amines and benzamides.[2][3][4] | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4] |
| Acute Inhalation Toxicity | Potential for dust formation from a solid compound.[4] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[2] |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling compounds with unknown hazard profiles. The following table outlines the minimum required PPE, with the rationale rooted in the potential hazards identified above.
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1][5] | Protects eyes from dust, splashes, and vapors. |
| Face Shield | To be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing.[1] | Provides full-face protection from splashes. | |
| Skin and Body Protection | Chemical-resistant Gloves | Nitrile gloves are a suitable choice for handling powdered chemicals. Inspect gloves before use and change them frequently.[1] | Prevents skin contact with the chemical. |
| Lab Coat | A long-sleeved lab coat should be worn to protect skin and personal clothing.[1] | Provides a barrier against accidental spills. | |
| Impervious Clothing | Fire/flame resistant and impervious clothing may be necessary for large-scale operations.[1][5] | Offers enhanced protection against chemical exposure and fire hazards. | |
| Respiratory Protection | NIOSH-approved Respirator | Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[5] | Prevents inhalation of fine dust particles, especially when handling the powder outside of a fume hood. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling N-(5-amino-2-methylphenyl)-3-methylbenzamide is crucial for minimizing exposure risk. The following workflow provides a step-by-step guide for safe handling practices.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Segregate: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][7]
-
Labeling: Ensure the container is clearly labeled with the compound name and appropriate hazard warnings.
Handling and Use
All handling of N-(5-amino-2-methylphenyl)-3-methylbenzamide powder should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Handling Protocol:
-
Preparation: Before starting, ensure the fume hood is functioning correctly and the work area is clean and uncluttered.
-
Donning PPE: Put on all required PPE as outlined in Table 2.
-
Weighing and Transfer:
-
To minimize dust generation, do not pour the powder. Use a spatula or scoop for transfers.
-
If possible, use a balance with a draft shield or a dedicated weighing enclosure within the fume hood.
-
-
In-Use: Keep the container sealed when not in use. If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After use, decontaminate the work surface and any equipment used.
Spill Management
In the event of a spill, the primary objective is to contain the material and prevent exposure.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, gently cover the powder with an inert absorbent material (e.g., vermiculite, sand) to prevent it from becoming airborne.[8]
-
Collect: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal. Avoid creating dust.[4]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
Waste Disposal
All waste containing N-(5-amino-2-methylphenyl)-3-methylbenzamide, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
-
Segregation: Collect all waste in a designated, clearly labeled, and sealed container.
-
Disposal: Dispose of the waste through a licensed chemical waste disposal company, following all local, state, and federal regulations.[2] Do not discharge to sewer systems.[5]
Experimental Workflow and Safety Checkpoints
The following diagram illustrates the key stages of handling N-(5-amino-2-methylphenyl)-3-methylbenzamide, with integrated safety checkpoints to ensure a consistently safe operational environment.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
